1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(4-pentylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHOIKFJBTGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801000794 | |
| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79832-89-6 | |
| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document collates available data from various sources, outlines relevant experimental protocols for property determination, and presents a visualization of its chemical structure.
Core Physical and Chemical Properties
This compound, with the CAS Number 79832-89-6, is an organic compound recognized for its role as a liquid crystal monomer synthetic material.[1][2] Its molecular structure consists of a bromobenzene ring linked to a trans-4-pentylcyclohexyl group.[3] This structure contributes to its mesogenic properties, which are crucial for applications in liquid crystal displays (LCDs). The compound typically appears as a white or off-white solid or powder.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound that have been reported in the literature.
| Property | Value |
| Molecular Formula | C₁₇H₂₅Br[1][3] |
| Molecular Weight | 309.28 g/mol [2] |
| Boiling Point | 363 °C at 760 mmHg[1] |
| Melting Point | Not available in cited literature[1][2] |
| Density | 1.129 g/cm³[1] |
| Refractive Index | 1.518[1] |
| Flash Point | 165.9 °C[1] |
Note: While the compound is described as a solid, a specific melting point is not consistently reported in the surveyed literature.
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with a melting point apparatus using the capillary method.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid organic compound at atmospheric pressure can be determined using a Thiele tube.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid in the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for the even distribution of heat.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The qualitative solubility of an organic compound in various solvents can provide insights into its polarity and potential applications in synthesis and purification.
Methodology:
-
Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of small test tubes.
-
Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, toluene, hexane) is added to each test tube.
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Observation and Agitation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).
-
Assessment: The mixture is then observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble. Based on its structure, this compound is expected to be soluble in non-polar organic solvents like toluene and hexane, and insoluble in water.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS: 79832-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystal monomers and a compound of interest in pharmaceutical research. This document details its physicochemical properties, outlines a plausible synthetic pathway, and discusses its primary applications.
Core Compound Information
This compound is a white solid organic compound.[1][2] Its chemical structure features a bromine atom attached to a benzene ring, which is in turn substituted with a trans-4-pentylcyclohexyl group. This specific arrangement of a rigid core with a flexible alkyl chain is characteristic of molecules used in the formulation of liquid crystals.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 79832-89-6 | [4][5][6] |
| Molecular Formula | C₁₇H₂₅Br | [5][6] |
| Molecular Weight | 309.28 g/mol | [6] |
| Appearance | White solid powder | [1][2] |
| Purity | ≥99.5% | [2] |
| Boiling Point | 363 °C at 760 mmHg | [4] |
| Density | 1.129 g/cm³ | [4] |
| Refractive Index | 1.518 | [4] |
| Flash Point | 165.9 °C | [4] |
| Melting Point | Not available | [4][6] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
Caption: Hypothetical two-step synthesis of this compound.
Experimental Protocol: A General Procedure
The following is a generalized protocol based on standard organic synthesis methodologies for similar compounds.
Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(4-(trans-4-pentylcyclohexyl)phenyl)ethan-1-one
-
To a stirred solution of pentylcyclohexane in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) in portions at 0 °C.
-
Slowly add bromoacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.
Step 2: Wolff-Kishner Reduction to form this compound
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide.
-
Heat the mixture to a temperature that allows for the removal of water and low-boiling components.
-
Continue heating at a higher temperature (typically 180-200 °C) for several hours to drive the reaction to completion.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Data
While experimental spectra for this compound are not publicly available, the following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (doublets in the range of 7.0-7.5 ppm), the cyclohexyl protons (multiplets in the range of 1.0-2.5 ppm), and the pentyl group protons (triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups). |
| ¹³C NMR | Aromatic carbon signals in the range of 120-150 ppm (including the carbon attached to bromine), and aliphatic carbon signals for the cyclohexyl and pentyl groups in the range of 10-50 ppm. |
| FT-IR (cm⁻¹) | C-H stretching (aromatic and aliphatic) around 2850-3100, C=C stretching (aromatic) around 1450-1600, and a characteristic C-Br stretching band in the fingerprint region (typically 500-600). |
| Mass Spec (m/z) | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely show the loss of the pentyl group and cleavage of the cyclohexyl ring. |
Applications
The primary application of this compound is as a crucial building block in the synthesis of liquid crystal monomers.[3][7] The bromine atom serves as a reactive site, allowing for the introduction of various functional groups through cross-coupling reactions, such as the Suzuki coupling, to create more complex molecules with desired mesogenic properties.
Role in Liquid Crystal Synthesis
Caption: Use in Suzuki coupling to synthesize liquid crystal monomers.
In the context of drug development, while direct applications are not widely documented, its structural motifs are of interest. The substituted cyclohexylphenyl core can be found in various biologically active molecules. The lipophilic nature of the pentylcyclohexyl group combined with the reactive bromophenyl unit makes it a potential scaffold for the design and synthesis of novel therapeutic agents.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
This compound is a valuable chemical intermediate with a primary role in the field of materials science, particularly in the production of liquid crystals. Its synthesis, while not detailed publicly for this specific compound, can be achieved through established organic chemistry reactions. For researchers in drug discovery, its structural components may offer a starting point for the development of new molecular entities. Further research into the biological activity of derivatives of this compound could be a promising area of investigation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. en.xhtechgroup.com [en.xhtechgroup.com]
- 3. nbinno.com [nbinno.com]
- 4. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myuchem.com [myuchem.com]
- 7. dakenchem.com [dakenchem.com]
An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This compound is a key intermediate in the synthesis of liquid crystals and other advanced organic materials.[1] Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related analogs and established chemical principles to provide a robust technical summary.
Molecular Structure and Properties
This compound is a disubstituted aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom and a trans-4-pentylcyclohexyl group. The "trans" configuration indicates that the pentyl group and the benzene ring are on opposite sides of the cyclohexane ring, leading to a more linear and rigid molecular shape, a desirable characteristic for liquid crystal applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84545-47-1 | PubChem[2] |
| Molecular Formula | C₁₇H₂₅Br | PubChem[2] |
| Molecular Weight | 309.3 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Commercial Supplier[1] |
| Purity | >99.9% (GC) | Commercial Supplier[1] |
| Application | Liquid crystal monomer synthesis raw material | Commercial Supplier[1] |
Note: Some physical properties like boiling and melting points are not consistently reported across public databases and commercial supplier information.
Plausible Synthetic Pathway
A common and effective method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by a reduction and subsequent bromination. This approach allows for the controlled introduction of the desired substituents onto the benzene ring.
References
Spectral Data for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Technical Overview
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is not publicly available at this time. This technical guide outlines the information that is currently accessible for this compound and provides a general framework for the type of data researchers and drug development professionals would typically seek.
While specific spectral data is elusive, the physical and chemical properties of this compound are documented. This compound, with the chemical formula C₁₇H₂₅Br and CAS number 79832-89-6, is recognized as a significant intermediate in the synthesis of liquid crystals.
Physicochemical Properties
The following table summarizes the basic physicochemical properties of this compound, gathered from various chemical supplier databases.
| Property | Value |
| Molecular Formula | C₁₇H₂₅Br |
| IUPAC Name | This compound |
| CAS Number | 79832-89-6 |
| Molecular Weight | 309.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically >98% |
| Application | Liquid crystal monomer synthesis raw material |
Expected Spectral Data (Hypothetical)
In the absence of experimental data, this section provides a hypothetical overview of the expected spectral characteristics based on the compound's structure. This is intended for illustrative purposes and should not be considered as reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromobenzene ring, the protons of the cyclohexyl ring, and the protons of the pentyl chain. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 7.0-7.5 ppm). The cyclohexyl and pentyl protons would produce a series of complex multiplets in the upfield region (typically δ 0.8-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms of the brominated benzene ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine atom being significantly influenced. The aliphatic carbons of the cyclohexyl and pentyl groups would be found in the upfield region (δ 10-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks would include:
-
C-H stretching vibrations for the aromatic and aliphatic portions.
-
C=C stretching vibrations for the benzene ring.
-
C-Br stretching vibration at a lower frequency.
-
Characteristic bending vibrations for the substituted benzene ring.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the pentyl group, the cyclohexyl ring, and the bromine atom, providing further structural information.
Experimental Protocols (General Methodology)
While specific protocols for this compound are not available, the following are general methodologies for obtaining the spectral data discussed.
NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy
The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis would typically be performed using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratios of the ions would be recorded.
Workflow for Spectral Analysis
The general workflow for the spectral analysis of a chemical compound like this compound is visualized in the following diagram.
Caption: General workflow for synthesizing, purifying, and spectroscopically analyzing a chemical compound.
An In-depth Technical Guide to the Mesogenic Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mesogenic properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene and its derivatives. Due to the limited availability of specific experimental data for the bromo-derivative in publicly accessible literature, this guide leverages data from the closely related and well-characterized nitrile analogue, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), to infer and discuss the expected mesogenic behavior. This document details generalized experimental protocols for the synthesis and characterization of this class of liquid crystals and presents the information in a structured format for clarity and comparative analysis.
Introduction to Mesogenic Properties
Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The mesogenic properties of a compound are determined by its molecular structure, which typically consists of a rigid core and flexible terminal groups. The this compound molecule, with its phenylcyclohexane core, flexible pentyl chain, and terminal bromine atom, is designed to exhibit such calamitic (rod-like) mesomorphism. The bromine atom, in particular, influences the molecule's polarity and intermolecular interactions, which in turn affects the stability and type of liquid crystal phases (mesophases) observed.
Quantitative Data on Mesogenic Properties
Table 1: Mesomorphic Properties of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) - An Analogous Compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Crystal to Nematic Transition (T_CN) (°C) | Nematic to Isotropic Transition (T_NI) (°C) | Mesophase Type |
| 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | C₁₈H₂₅N | 255.40 | 30 | 54.6 | Nematic |
Data sourced from publicly available information on PCH5, a well-characterized nematic liquid crystal.[1][2]
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound and its derivatives, based on standard practices for calamitic liquid crystals.
Synthesis of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Derivatives
A general synthetic route to this class of compounds involves a multi-step process, which is illustrated in the workflow diagram below. The key steps typically include:
-
Friedel-Crafts Acylation: Reaction of a suitable acyl chloride with a cyclohexylbenzene precursor to introduce the alkyl chain.
-
Reduction: Reduction of the resulting ketone to an alkyl group.
-
Bromination: Introduction of the bromine atom onto the phenyl ring, typically via electrophilic aromatic substitution.
Materials:
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4-(trans-4-pentylcyclohexyl)phenol or a similar precursor
-
A suitable brominating agent (e.g., N-Bromosuccinimide)
-
An appropriate solvent (e.g., Dichloromethane, Carbon tetrachloride)
-
Initiator for radical reaction if necessary (e.g., AIBN)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography, recrystallization).
Procedure:
-
Dissolve the 4-(trans-4-pentylcyclohexyl)phenol precursor in a suitable solvent in a round-bottom flask.
-
Add the brominating agent portion-wise to the solution at a controlled temperature (often room temperature or slightly below).
-
If required, add a radical initiator and reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol, hexane) to obtain the pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Mesogenic Properties
The thermotropic liquid crystalline properties are typically investigated using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
3.2.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and the associated enthalpy changes (ΔH).
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of the synthesized compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic phase).
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
Analyze the resulting thermogram to identify the temperatures of phase transitions (onset or peak temperatures) and integrate the peaks to determine the enthalpy of each transition.
3.2.2. Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystal phases by observing their characteristic textures.
Instrumentation: A polarizing microscope equipped with a hot stage and a temperature controller.
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
As the temperature increases, observe the changes in the texture of the sample, which correspond to transitions between different phases (e.g., crystalline to nematic, nematic to isotropic).
-
The isotropic phase will appear dark (extinction) under crossed polarizers, while the liquid crystalline phases will be birefringent and show characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).
-
Cool the sample slowly from the isotropic phase to observe the formation of the mesophases and their textures.
-
Record the temperatures at which these textural changes occur and compare them with the data obtained from DSC.
Visualizations
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the characterization of mesogenic properties.
Caption: Generalized synthetic pathway for this compound.
Caption: Experimental workflow for the characterization of mesogenic properties.
Conclusion
While direct experimental data on the mesogenic properties of this compound remains elusive in readily available scientific literature, a strong inference can be made based on its molecular structure and the known properties of its nitrile analogue, PCH5. It is highly probable that this compound exhibits a nematic liquid crystal phase. The provided generalized experimental protocols for synthesis and characterization offer a robust framework for researchers to investigate and confirm the specific mesomorphic behavior of this and related derivatives. Further research into the homologous series of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene would be invaluable to the field of liquid crystal science, providing deeper insights into structure-property relationships and potentially leading to the development of new materials for advanced applications.
References
Determining the Solubility of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for determining the solubility of the liquid crystal intermediate, 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, in various organic solvents. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines the established experimental protocols necessary for researchers to generate this critical data in a laboratory setting. Understanding the solubility of this compound is essential for its synthesis, purification, formulation, and application in the development of liquid crystal displays and other advanced materials.
General Solubility Profile
This compound (CAS No. 79832-89-6) is a solid, nonpolar organic compound. Based on its chemical structure, it is expected to have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents. General, non-quantitative observations confirm its low solubility in water while suggesting it is generally soluble in organic solvents. However, precise quantitative data is crucial for process optimization and formulation development.
Experimental Protocols for Quantitative Solubility Determination
The following section details the methodologies for accurately measuring the solubility of this compound in organic solvents. The choice of method may depend on the required precision, the amount of substance available, and the available analytical equipment.
Gravimetric Method (Shake-Flask)
This is a classical and widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is ideal for this purpose.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
Solvent Evaporation and Mass Determination: The filtered, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then re-weighed.
-
Calculation of Solubility: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent. Common units include g/100 mL, mg/mL, or mol/L.
Spectroscopic Method (UV-Vis or HPLC)
This method is suitable for compounds with a chromophore and can be highly accurate and automated.
Methodology:
-
Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of these standards is measured at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer, or the peak area is determined using High-Performance Liquid Chromatography (HPLC). A calibration curve of absorbance/peak area versus concentration is then plotted.
-
Preparation of Saturated Solution and Equilibration: As with the gravimetric method, a saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature.
-
Sample Withdrawal, Filtration, and Dilution: A filtered aliquot of the saturated solution is withdrawn. This solution is then diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analysis: The absorbance or chromatographic peak area of the diluted sample is measured.
-
Calculation of Solubility: The concentration of the diluted sample is determined from the calibration curve. The original solubility of the saturated solution is then calculated by taking the dilution factor into account.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Data Presentation
While specific data is not available in the literature, the results of the described experiments should be compiled into a clear and concise table for comparative analysis. An example of such a table is provided below.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Hexane | 25 | Experimental Value | Calculated Value | Gravimetric |
| e.g., Toluene | 25 | Experimental Value | Calculated Value | HPLC |
| e.g., Acetone | 25 | Experimental Value | Calculated Value | Gravimetric |
| e.g., Ethanol | 25 | Experimental Value | Calculated Value | UV-Vis |
Conclusion
An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: Safety, Handling, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS No. 79832-89-6), a key intermediate in the synthesis of liquid crystal monomers.[1] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for laboratory and research applications.
Section 1: Chemical Identification and Physical Properties
This compound is a solid, often appearing as a white powder, used as a raw material in the synthesis of liquid crystal monomers.[2] Its molecular structure, combining a bromobenzene core with a trans-4-pentylcyclohexyl group, is fundamental to its application in advanced liquid crystal materials.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 79832-89-6 | [2][3] |
| Molecular Formula | C17H25Br | [3] |
| Molecular Weight | 309.284 g/mol | [3] |
| Appearance | Solid, white powder | [2][4] |
| Boiling Point | 363°C at 760 mmHg | [3] |
| Density | 1.129 g/cm³ | [3] |
| Flash Point | 165.9°C | [3] |
| Refractive Index | 1.518 | [3] |
Section 2: Hazard Identification and Toxicology
The toxicological properties of this compound have not been fully investigated.[2] However, it is classified as an irritant and may be harmful if ingested or inhaled.[2] The material is irritating to mucous membranes and the upper respiratory tract.[2] The signal word for this chemical is "WARNING".[2]
Table 2: Hazard Summary
| Hazard Type | Description | Source(s) |
| Acute Effects | May be harmful by ingestion and inhalation. Irritating to mucous membranes and upper respiratory tract. | [2] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Decomposition | Emits toxic fumes under fire conditions. | [2] |
To the best of current knowledge, the detailed health hazards of this product have not been fully investigated.[2] Therefore, it should be handled with caution, limiting all exposure.[2]
Section 3: Handling, Storage, and Exposure Controls
Proper handling and storage procedures are crucial to ensure safety in a laboratory setting. This compound is intended solely for research and development purposes.[2]
Handling Protocol:
-
Use only in a chemical fume hood.[2]
-
Ensure adequate ventilation during use.[2]
-
Avoid breathing dust or vapor.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Avoid prolonged exposure.[2]
-
Wash thoroughly after handling.
Storage Conditions:
-
Store away from incompatible substances like strong oxidizing agents.[3]
Exposure Controls and Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective safety goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear an appropriate respirator.[2]
-
A safety shower and eye wash station should be readily available.[2]
Section 4: First Aid and Emergency Procedures
In case of exposure, immediate action is necessary.
Table 3: First Aid Measures
| Exposure Route | Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyes open. Seek medical attention. | [2] |
| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse. | [2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [2] |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. | [2] |
Fire-Fighting Measures:
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or polymer foam. Cool water may also be used.[2]
-
Hazards: Emits toxic fumes under fire conditions.[2]
Accidental Release Measures:
-
Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[2]
-
Sweep up the material, place it in a bag, and hold it for waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
References
Commercial suppliers of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
An In-Depth Technical Guide to Commercial Sourcing of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene for Researchers and Drug Development Professionals
Introduction
This compound, with CAS Number 79832-89-6, is a key organic intermediate primarily utilized in the synthesis of advanced liquid crystal materials.[1] Its specific molecular structure, featuring a bromobenzene core linked to a trans-4-pentylcyclohexyl group, provides the necessary properties for creating the complex molecules essential for modern display technologies.[1] The high purity of this compound is critical, as it directly influences the performance characteristics of the final liquid crystal products, such as their response time and contrast ratio.[1] This guide provides a comprehensive overview of commercial suppliers, quality specifications, safety protocols, and a typical procurement workflow for researchers, scientists, and drug development professionals looking to source this specialty chemical.
Chemical and Physical Properties
This compound is typically a white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 79832-89-6 | [2] |
| Molecular Formula | C₁₇H₂₅Br | [2] |
| Molecular Weight | 309.3 g/mol | [2] |
| IUPAC Name | 1-bromo-4-(4-pentylcyclohexyl)benzene | [2] |
| Appearance | White solid powder | [3] |
| Purity | Often >98% | [1] |
| Boiling Point | 363°C at 760 mmHg | [4] |
| Density | 1.129 g/cm³ | [4] |
Commercial Suppliers and Availability
A number of chemical suppliers, predominantly based in China, manufacture and distribute this compound. Availability ranges from developmental quantities for research and development to bulk quantities for larger-scale production.[4] Pricing and lead times are generally provided upon direct inquiry.
| Supplier | Country | Purity / Grades Offered | Package Sizes |
| Alfa Chemical | China | ≥95% min | 5g, 25g, 100g, 500g, 1kg, 25kg |
| Hong Jin | China | 99.5% | Available on request |
| Yantai Xianhua Technology | China | ≥99.50% | Available on request |
| Matrix Scientific | USA | Not specified | Available on request |
| NINGBO INNO PHARMCHEM | China | >98% | Available on request |
Quality Specifications and Analytical Methods
The performance of this compound as a liquid crystal precursor is highly dependent on its purity. Impurities can disrupt the molecular alignment in the liquid crystal phase, degrading the performance of the final device. Therefore, suppliers employ various analytical techniques to ensure their products meet stringent quality standards.
Common Analytical Techniques for Purity Determination:
-
High-Performance Liquid Chromatography (HPLC): A standard method for separating and quantifying components in a mixture, widely used for the analysis of liquid crystal mixtures to determine purity.[5]
-
Gas Chromatography (GC): Another powerful technique for separating and analyzing volatile compounds. It is a major application for liquid crystals, which can be used as stationary phases for better separation and selectivity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify the main compound and any impurities. NMR is a very effective tool for analyzing polymer liquid crystals.[7]
-
Differential Scanning Calorimetry (DSC): Used to study the phase behavior of liquid crystals by measuring phase transition temperatures and their associated enthalpy changes. This method can be used to determine the purity of substances that are already at 98% or higher purity.[7][]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to identify impurities by their mass-to-charge ratio.[]
Illustrative Synthesis Protocol
Commercial synthesis routes for this compound are proprietary. However, a general understanding of its synthesis can be derived from established organic chemistry principles. The formation of the bromobenzene moiety often involves electrophilic aromatic substitution or Sandmeyer-type reactions. The following is a representative experimental protocol for the synthesis of a substituted bromobenzene, which illustrates the type of chemical transformations that may be involved.
Example: Synthesis of 4-Nitrobromobenzene via a Sandmeyer-type Reaction
This protocol is for illustrative purposes only and is based on a published method for synthesizing substituted bromobenzenes. It is not the specific protocol for the target compound of this guide.
-
Anilinium Salt Formation: 4-Nitroaniline (1.38 g, 0.01 mol) and concentrated HCl (2.7 mL, 0.04 mol) are slowly mixed. The resulting 4-nitro anilinium salt is collected and dried.[4]
-
Diazotization: The dried salt is dissolved in absolute alcohol (30 mL) and the solution is cooled to between -5°C and 0°C.[4] Ethyl nitrite (1 mL, 0.06 mol) is added dropwise over 30 minutes while maintaining the low temperature to form the diazonium salt.[4]
-
Bromination: A separate mixture of carbon tetrachloride (30 mL), bromine (1.6 g, 0.01 mol), and ammonium persulfate (0.1 g) is heated under reflux for 15 minutes. The diazonium salt is then added portion-wise to this bromine solution.[4]
-
Workup and Purification: The mixture is refluxed for an additional 15 minutes. The carbon tetrachloride is removed by rotary evaporation. The residue is suspended in water and extracted with diethyl ether. The ether extract is dried, and the solvent is evaporated. The crude product is then purified by crystallization from absolute alcohol.[4]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is an irritant and may be harmful if ingested or inhaled.[9] It is irritating to the mucous membranes and upper respiratory tract.[9]
-
Handling: Use only in a chemical fume hood with adequate ventilation. Wear protective safety goggles, chemical-resistant gloves, and protective clothing. Avoid breathing dust or vapor and prevent contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4]
-
First Aid: In case of eye contact, rinse with clean, running water for at least 15 minutes. For skin contact, wash the affected area with generous amounts of running water and non-abrasive soap. If inhaled, move the victim to fresh air. Seek medical attention in all cases of exposure.[9]
-
Disposal: Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber.[9]
Procurement Workflow for Specialty Chemicals
The procurement process for a specialty chemical like this compound for research and development involves several key steps, from initial identification to final quality control. This workflow ensures that researchers obtain the correct material with the required purity and within the project timeline.
Caption: A typical procurement workflow for specialty research chemicals.
References
- 1. noahchemicals.com [noahchemicals.com]
- 2. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography ( UPC 2 ) with PDA Detection | Semantic Scholar [semanticscholar.org]
- 6. Liquid Crystals in Analytical Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. matrixscientific.com [matrixscientific.com]
The Pivotal Role of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene in Advanced Liquid Crystal Formulations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key mesogenic intermediate, is a critical building block in the synthesis of a wide array of advanced liquid crystalline materials. Its unique molecular architecture, featuring a rigid biphenyl core precursor coupled with a flexible pentylcyclohexyl tail and a reactive bromine handle, provides an ideal scaffold for creating liquid crystals with tailored properties for high-performance applications. This technical guide delves into the fundamental role of this compound in liquid crystal formation, presenting key quantitative data, detailed experimental protocols for synthesis and characterization, and visual representations of its molecular structure and synthetic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the vast potential of liquid crystal technology.
Introduction
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This duality makes them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The performance of these devices is intrinsically linked to the molecular structure of the constituent liquid crystal compounds. This compound (Br-PCH) serves as a foundational precursor in the synthesis of numerous high-performance liquid crystals.[2][3]
The structure of Br-PCH is carefully designed to impart desirable characteristics to the final liquid crystal molecules. The trans-4-pentylcyclohexyl group contributes to a lower melting point and viscosity, while the bromobenzene moiety provides a reactive site for the introduction of various functional groups through cross-coupling reactions, thereby allowing for the fine-tuning of the resulting liquid crystal's electro-optical properties.[1][2][3] This guide will explore the synthesis of liquid crystals from Br-PCH and characterize their physical and electro-optical properties.
Physicochemical Properties of this compound
As a key starting material, the physical properties of this compound are crucial for its application in liquid crystal synthesis. It is typically a white solid powder with a high purity of over 98%, ensuring the reliability of subsequent synthetic steps.[2][4]
| Property | Value |
| Molecular Formula | C₁₇H₂₅Br |
| Molecular Weight | 309.28 g/mol |
| Appearance | White crystalline powder |
| Boiling Point | 363°C at 760 mmHg |
| Flash Point | 165.9°C |
| Density | 1.129 g/cm³ |
| Refractive Index | 1.518 |
| Purity | >98% |
Table 1: Physicochemical properties of this compound.[2][5][6]
Role in Liquid Crystal Synthesis: The Suzuki Coupling Reaction
The bromine atom on the benzene ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction.[7][8] This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that form the core of many liquid crystal molecules.[8]
By coupling this compound with various arylboronic acids, a diverse library of liquid crystals with different terminal groups can be synthesized. A prime example is the synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a well-characterized nematic liquid crystal, by coupling the bromo-compound with 4-cyanophenylboronic acid.[5]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of a biphenyl liquid crystal using this compound as a starting material.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., Toluene, 1,4-dioxane, and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. This process is repeated three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously for a set time (usually 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final liquid crystal product.[7][9]
Characterization of a Key Derivative: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) is a nematic liquid crystal that can be synthesized from this compound.[5] It serves as an excellent model system to understand the properties of liquid crystals derived from this precursor.
| Property | Value |
| CAS Number | 61204-01-1 |
| Molecular Formula | C₁₈H₂₅N |
| Molecular Weight | 255.40 g/mol |
| Crystal to Nematic Transition (T_CN) | 303 K (30 °C) |
| Nematic to Isotropic Transition (T_NI) | 327.6 K (54.6 °C) |
| Birefringence (Δn) at THz frequencies | 0.01 - 0.08 |
| Dielectric Anisotropy (Δε) at 1 kHz, 32°C | 13.35 |
Table 2: Physical and electro-optical properties of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).[5][10][11]
Experimental Protocols for Characterization
The characterization of liquid crystals involves a suite of analytical techniques to determine their thermal and electro-optical properties.
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the phase transition temperatures and associated enthalpy changes.
-
Sample Preparation: A small amount of the liquid crystal (1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a specific rate (e.g., 5-10 °C/min) to observe the temperatures at which phase transitions occur.
Polarized Optical Microscopy (POM):
-
Purpose: To visually identify the liquid crystal phases by observing their unique textures.
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip to form a thin film. The slide is placed on a hot stage to control the temperature.
-
Observation: The sample is observed between crossed polarizers as the temperature is varied. Different liquid crystal phases will exhibit characteristic birefringent textures.
Visualizing the Core Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of the core compound.
Caption: Workflow for liquid crystal synthesis.
Caption: Workflow for liquid crystal characterization.
Conclusion
This compound stands as a versatile and indispensable intermediate in the field of liquid crystal research and development. Its well-defined structure allows for the predictable synthesis of calamitic liquid crystals with a broad range of applications. The ability to readily functionalize this molecule via Suzuki coupling and other cross-coupling reactions provides a clear pathway to novel mesogenic materials with tailored electro-optical properties. The data and protocols presented in this guide underscore the compound's significance and provide a solid foundation for further innovation in liquid crystal technology, with potential impacts extending to advanced display technologies, photonics, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. rsc.org [rsc.org]
- 10. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene from Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of a plausible synthetic route for the preparation of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds, starting from biphenyl. The synthesis involves a four-step sequence: selective catalytic hydrogenation of biphenyl to phenylcyclohexane, Friedel-Crafts acylation to introduce the pentanoyl group, Clemmensen reduction to form the pentyl group, and subsequent electrophilic bromination of the aromatic ring. Detailed experimental protocols for each step are provided, along with a summary of expected quantitative data. The stereochemical challenge of obtaining the desired trans-isomer is addressed, with suggested methods for isomer separation.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the fields of liquid crystals, advanced materials, and medicinal chemistry. Its rigid core structure, comprised of a trans-substituted cyclohexane ring and a brominated benzene ring, imparts unique properties to the molecules in which it is incorporated. The synthesis of this compound from readily available starting materials is of significant interest. This application note details a feasible synthetic pathway starting from biphenyl, a common and inexpensive feedstock.
Overall Synthetic Scheme
The proposed synthesis of this compound from biphenyl is a multi-step process that can be summarized as follows:
Figure 1: Overall synthetic workflow for the preparation of this compound from biphenyl.
Data Presentation
The following table summarizes the expected yields and key parameters for each step of the synthesis. Please note that these are target values and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Catalyst/Reagents | Expected Yield (%) | Purity (%) |
| 1 | Catalytic Hydrogenation | Biphenyl | Phenylcyclohexane | NiO/CuO/ZrO₂/MoO₃ | >95 | >99 |
| 2 | Friedel-Crafts Acylation | Phenylcyclohexane | 4-(Pentanoyl)phenylcyclohexane | Pentanoyl chloride, AlCl₃ | 70-80 | >95 |
| 3 | Clemmensen Reduction | 4-(Pentanoyl)phenylcyclohexane | 4-(Pentyl)phenylcyclohexane | Zn(Hg), HCl | 60-70 | >95 |
| 4 | Bromination | trans-4-(Pentylcyclohexyl)benzene | This compound | Br₂, FeBr₃ | 75-85 | >98 |
Experimental Protocols
Step 1: Selective Catalytic Hydrogenation of Biphenyl to Phenylcyclohexane
This protocol is adapted from a patented industrial process for the selective hydrogenation of biphenyl.[1]
Workflow:
Figure 2: Experimental workflow for the catalytic hydrogenation of biphenyl.
Materials:
-
Biphenyl (100 g)
-
Catalyst: 50% NiO, 17% CuO, 30.5% ZrO₂, 1.5% MoO₃ (5 g)[1]
-
Hydrogen gas
-
300 mL laboratory autoclave with stirring capabilities
Procedure:
-
Charge the 300 mL laboratory autoclave with 100 g of biphenyl and 5 g of the catalyst pellets.[1]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 10-40 bar.
-
Heat the mixture to 130-150 °C while stirring.[1]
-
Maintain these conditions for 14-48 hours, monitoring the reaction progress by gas chromatography (GC) if possible.
-
After the reaction is complete (as determined by the consumption of biphenyl), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The filtrate is the crude phenylcyclohexane.
-
The product can be purified further by distillation if necessary, but the crude product is often of sufficient purity for the next step.
Step 2: Friedel-Crafts Acylation of Phenylcyclohexane
This is a general protocol for Friedel-Crafts acylation of an alkylbenzene.[2][3]
Workflow:
Figure 3: Experimental workflow for the Friedel-Crafts acylation of phenylcyclohexane.
Materials:
-
Phenylcyclohexane (from Step 1)
-
Pentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add phenylcyclohexane to the suspension.
-
Slowly add pentanoyl chloride dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 4-(pentanoyl)phenylcyclohexane, will be a mixture of cis and trans isomers and can be purified by column chromatography on silica gel.
Step 3: Clemmensen Reduction of 4-(Pentanoyl)phenylcyclohexane
This is a standard protocol for the Clemmensen reduction of aryl ketones.[4][5][6]
Workflow:
Figure 4: Experimental workflow for the Clemmensen reduction.
Materials:
-
4-(Pentanoyl)phenylcyclohexane (from Step 2)
-
Zinc powder
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare the zinc amalgam: In a flask, stir zinc powder with a dilute solution of HgCl₂ for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
To the zinc amalgam, add concentrated HCl, toluene, and the 4-(pentanoyl)phenylcyclohexane.
-
Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may need to be added during the reaction.
-
After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, then with a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(pentyl)phenylcyclohexane as a mixture of cis and trans isomers.
Note on Stereochemistry and Isomer Separation: The product of the Clemmensen reduction will be a mixture of cis and trans isomers of 4-(pentyl)phenylcyclohexane. The separation of these isomers can be challenging. Techniques such as fractional distillation, preparative gas chromatography, or high-performance liquid chromatography (HPLC) may be employed.[7][8][9] Alternatively, a chemical separation or an isomerization protocol to enrich the desired trans isomer might be necessary, though a specific procedure for this compound is not readily available in the literature.
Step 4: Bromination of trans-4-(Pentylcyclohexyl)benzene
This protocol describes a standard electrophilic aromatic bromination.[10][11][12] The alkyl group is an ortho-, para-director, and due to steric hindrance from the bulky cyclohexylpentyl group, the bromination is expected to occur predominantly at the para position.
Workflow:
Figure 5: Experimental workflow for the electrophilic bromination.
Materials:
-
trans-4-(Pentylcyclohexyl)benzene (from isomer separation)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-4-(pentylcyclohexyl)benzene in the chosen solvent in a flask protected from light.
-
Add a catalytic amount of FeBr₃ (or iron filings, which will be converted to FeBr₃ in situ).
-
Slowly add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Conclusion
The synthesis of this compound from biphenyl is a challenging yet feasible process. The key steps involve a highly selective hydrogenation, a regioselective Friedel-Crafts acylation, a robust reduction, and a final selective bromination. The main hurdle in this synthetic route is the control of stereochemistry to obtain the desired trans-isomer. The protocols provided herein offer a solid foundation for researchers to develop and optimize this synthesis for their specific applications. Further investigation into efficient methods for the separation of the cis and trans isomers of the 4-(pentyl)phenylcyclohexane intermediate is recommended for improving the overall efficiency of this synthetic pathway.
References
- 1. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This reaction is pivotal for the synthesis of advanced liquid crystal materials and other functional organic molecules. The protocols herein are based on established methodologies for palladium-catalyzed cross-coupling of structurally similar aryl bromides.
Introduction
The Suzuki-Miyaura coupling is a highly versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction is particularly effective for the synthesis of biaryl compounds, which are common structural motifs in liquid crystals, pharmaceuticals, and organic electronic materials.[2] this compound is a key building block in the synthesis of liquid crystals, where the rigid core and flexible alkyl chain contribute to the desired mesomorphic properties.[3] The Suzuki coupling of this aryl bromide with various arylboronic acids allows for the straightforward synthesis of a diverse range of biaryl compounds with tunable optical and electronic properties.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The aryl bromide, this compound, reacts with the active Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with an arylboronic acid. Protocol 1 employs a common palladium catalyst and base combination, while Protocol 2 utilizes a more specialized catalyst system often employed for challenging substrates.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a general and robust method for the Suzuki coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-cyanophenyl)boronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a counterflow of an inert gas (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 5:1:1 ratio, 7 mL total) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[5]
-
Protocol 2: Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol utilizes a more electron-rich and bulky phosphine ligand, which can be beneficial for improving reaction efficiency and yields, especially with challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-cyanophenyl)boronic acid) (1.2 equivalents)
-
PdCl₂(XPhos)₂ (trans-Dichlorobis(XPhos)palladium(II)) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Catalyst Addition: Add the PdCl₂(XPhos)₂ catalyst (0.02 mmol, 2 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.[4]
-
Inert Atmosphere: Seal the flask and purge with the inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[4]
-
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of aryl bromides that are structurally similar to this compound. Actual yields may vary depending on the specific arylboronic acid used and the precise reaction conditions.
Table 1: Representative Conditions and Yields for Suzuki Coupling
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85[4] |
| 2 | 1-Bromo-4-propylsulfanylbenzene | 4-Methoxyphenylboronic acid | PdCl₂(XPhos)₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 20 | 82[4] |
| 3 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~80-90 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | >90[6] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzen _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (EVT-521532) | 68065-81-6 [evitachem.com]
- 5. China 4'-(Trans-4-pentylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile 68065-81-6 [chinachemnet.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Heck Coupling of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. The methodologies outlined are based on established protocols for structurally similar aryl bromides and are intended to serve as a comprehensive starting point for reaction optimization and application in synthetic chemistry, particularly in the fields of materials science and drug development.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a base to yield a substituted alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[2][3] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[1][4]
For a substrate such as this compound, which features an electron-donating alkyl substituent, specific conditions can be tailored to ensure efficient coupling.
Key Experimental Parameters
Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5] Other effective palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][7]
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[6] For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often employed. Common examples include triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃).[5][8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[9]
-
Base: A stoichiometric amount of base is required to neutralize the hydrogen halide generated during the catalytic cycle.[1][7] Common inorganic bases include potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), while organic bases like triethylamine (Et₃N) are also frequently used.[6][7]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are commonly employed.[7]
Summarized Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be applied to this compound.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, Acrylates, etc. | Typically used in 1.1 to 1.5 equivalents. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common and air-stable precursor.[5] |
| Ligand | PPh₃ (2-10 mol%) or P(o-tolyl)₃ (2-10 mol%) | Bulky, electron-rich phosphines are often effective.[5] |
| Base | K₂CO₃ (1.5-2.5 equiv.) or Et₃N (1.5-2.5 equiv.) | The choice of base can influence reaction rate and yield.[6] |
| Solvent | DMF, DMAc, or Toluene | Anhydrous and degassed solvents are recommended.[6][7] |
| Temperature | 80 - 140 °C | Higher temperatures may be required for less reactive alkenes. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst.[3] |
Experimental Protocol: General Procedure
This protocol provides a generalized procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene).
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Styrene) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Subsequently, add the alkene to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine to remove the DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired substituted alkene.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Heck coupling reaction.
Caption: A generalized experimental workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
Application of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene in Liquid Crystal Displays: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a crucial chemical intermediate in the synthesis of advanced liquid crystal materials that are fundamental to modern liquid crystal displays (LCDs). Its molecular structure, featuring a bromobenzene core linked to a trans-4-pentylcyclohexyl group, provides a versatile platform for creating liquid crystal molecules with desirable mesogenic and electro-optical properties. The bromine atom serves as a reactive site for further chemical modifications, most notably through cross-coupling reactions, to introduce various functional groups that influence the final properties of the liquid crystal. The pentylcyclohexyl moiety contributes to the rod-like molecular shape and helps in achieving a stable nematic phase over a wide temperature range. This document provides detailed application notes, quantitative data on a representative liquid crystal derived from this intermediate, and comprehensive experimental protocols for its synthesis, purification, and characterization in the context of LCD applications.
Application Notes
The primary application of this compound is as a precursor in the synthesis of nematic liquid crystals for various types of LCDs, including Twisted Nematic (TN), Super-Twisted Nematic (STN), and Thin-Film Transistor (TFT) displays. The liquid crystals derived from this intermediate are typically key components in liquid crystal mixtures, where they are blended with other liquid crystal compounds to achieve the specific performance characteristics required for a particular display application.
By modifying the bromophenyl group of this compound, a wide range of liquid crystal molecules can be synthesized. A common synthetic route is the Suzuki-Miyaura cross-coupling reaction to produce biphenyl derivatives. For instance, coupling with a cyanophenylboronic acid yields 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a well-characterized nematic liquid crystal. The properties of the final liquid crystal, such as its clearing point (the temperature at which it transitions from the liquid crystal phase to an isotropic liquid), birefringence (Δn), dielectric anisotropy (Δε), viscosity, and response time, can be finely tuned by the choice of the coupling partner.
Liquid crystal mixtures containing derivatives of this compound are formulated to optimize the following parameters for high-performance displays:
-
Wide Nematic Temperature Range: Ensuring the display operates reliably in various ambient temperatures.
-
High Birefringence (Δn): Allows for thinner display cells, which leads to faster response times.
-
Appropriate Dielectric Anisotropy (Δε): A positive Δε is required for TN displays, and its magnitude affects the threshold voltage.
-
Low Viscosity: Contributes to faster switching speeds of the liquid crystal molecules in response to an electric field.
-
Fast Response Times: Crucial for displaying fast-moving images without motion blur.
Quantitative Data Summary
The following tables summarize the physical properties of this compound and the electro-optical properties of a representative liquid crystal derived from it, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), as well as a binary mixture containing PCH5. In practical applications, liquid crystals are used as mixtures to optimize their collective properties.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 79832-89-6 | [3] |
| Molecular Formula | C₁₇H₂₅Br | [3] |
| Molecular Weight | 309.28 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Boiling Point | 363 °C at 760 mmHg | [5] |
| Density | 1.129 g/cm³ | [5] |
| Refractive Index | 1.518 | [5] |
Table 2: Properties of a Representative Liquid Crystal (PCH5) and a Binary Mixture
| Property | PCH5 (Pure) | 7CB/PCH5 (30/70 wt%) Mixture | Reference(s) |
| Full Chemical Name | 4-(trans-4-Pentylcyclohexyl)benzonitrile | 4-n-heptyl cyanobiphenyl / 4-(trans-4-Pentylcyclohexyl)benzonitrile | [2] |
| Crystalline to Nematic Transition (T_CN) | 303 K (30 °C) | Not Reported | [1][6] |
| Nematic to Isotropic Transition (T_NI) | 327.6 K (54.6 °C) | 323 K (50 °C) | [1][2][6] |
| Birefringence (Δn) at 633 nm, Room Temp. | 0.1147 (n_e = 1.6001, n_o = 1.4854) | Not Reported | [2] |
| Dielectric Anisotropy (Δε) | Positive | Not Reported | |
| Rise Time (τ_on) | Not Reported | 0.41 ms | [2][7] |
| Fall Time (τ_off) | Not Reported | 1.95 ms | [2][7] |
| Total Response Time (τ_on + τ_off) | Not Reported | 2.36 ms | [2][7] |
Experimental Protocols
This section details the methodologies for the synthesis of a representative liquid crystal from this compound, its purification, and the fabrication and characterization of a liquid crystal test cell.
Protocol 1: Synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a biphenyl liquid crystal.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (4 mL), and water (4 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of a biphenyl liquid crystal.
Protocol 2: Purification by Recrystallization
This protocol outlines a general method for purifying the synthesized solid liquid crystal.
Materials:
-
Crude liquid crystal product
-
Suitable solvent (e.g., ethanol, hexane, or a mixture)
-
Erlenmeyer flask
-
Hotplate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the liquid crystal is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified liquid crystal should form. The cooling can be further slowed by placing the flask in an insulated container. For better crystal formation, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: A step-by-step recrystallization process for purification.
Protocol 3: Fabrication and Characterization of a Twisted Nematic (TN) Liquid Crystal Cell
This protocol describes the assembly of a simple TN cell and the principles of its electro-optical characterization.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyvinyl alcohol (PVA) solution
-
Cotton cloth
-
Spacers (e.g., Mylar film of a few micrometers thickness)
-
UV-curable adhesive
-
Purified liquid crystal or liquid crystal mixture
-
Polarizing films
-
Function generator
-
He-Ne laser or another light source
-
Photodetector
-
Oscilloscope
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass slides thoroughly.
-
Alignment Layer Coating: Spin-coat a thin layer of PVA solution onto the conductive side of the ITO slides and bake to dry.
-
Rubbing: Gently rub the PVA-coated surface in one direction with a soft cotton cloth to create micro-grooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be perpendicular to each other for a 90° twisted nematic cell.
-
Cell Assembly: Place spacers on the edges of one substrate. Apply a thin line of UV-curable adhesive along the edges, leaving a small gap for filling. Place the second substrate on top with the rubbing direction at 90° to the first.
-
Curing: Expose the cell to UV light to cure the adhesive.
-
Filling: Fill the cell with the liquid crystal material via capillary action in a vacuum chamber at a temperature above the liquid crystal's clearing point.
-
Sealing: Seal the filling port with an appropriate sealant.
-
Characterization Setup: Place the filled cell between two crossed polarizers. The transmission axis of one polarizer should be parallel to the rubbing direction of the adjacent substrate.
-
Electro-Optical Measurement:
-
Apply a square wave voltage from the function generator to the ITO electrodes.
-
Direct a light source (e.g., He-Ne laser) through the setup.
-
Measure the transmitted light intensity with a photodetector connected to an oscilloscope.
-
By varying the applied voltage, the transmission versus voltage curve can be obtained to determine the threshold voltage.
-
By applying a voltage pulse, the rise and fall times (response times) can be measured from the oscilloscope trace.
-
Caption: Experimental setup for electro-optical characterization.
Disclaimer
The experimental protocols provided are intended as a general guide and may require optimization based on specific laboratory conditions, equipment, and the precise nature of the chemical compounds being used. Appropriate safety precautions should be taken at all times when handling chemicals and operating laboratory equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. iprjb.org [iprjb.org]
- 3. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
Synthesis of 4'-pentyl-4-cyanobiphenyl (5CB) using 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
Application Notes and Protocols for the Synthesis of 4'-pentyl-4-cyanobiphenyl (5CB)
Audience: Researchers, scientists, and drug development professionals.
Note on the Proposed Starting Material:
The requested synthesis of 4'-pentyl-4-cyanobiphenyl (5CB) from 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is not chemically feasible through standard synthetic methodologies. The core structures of the target molecule and the proposed starting material are fundamentally different. 5CB possesses a biphenyl core, which consists of two directly connected aromatic benzene rings.[1][2] In contrast, this compound contains a cyclohexylbenzene core, where a benzene ring is attached to a saturated cyclohexane ring.[3][4] The conversion of a stable, saturated cyclohexane ring into an aromatic benzene ring under conditions that would preserve the rest of the molecule is not a practical or reported synthetic transformation. Such a conversion would require harsh dehydrogenation conditions which are incompatible with the desired product structure.
Therefore, this document provides the standard, industrially relevant, and chemically sound protocol for the synthesis of 5CB, which typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[5][6] This method allows for the efficient formation of the crucial carbon-carbon bond between the two phenyl rings.
Introduction to 4'-pentyl-4-cyanobiphenyl (5CB)
4'-pentyl-4-cyanobiphenyl, commonly known as 5CB, is a well-known nematic liquid crystal.[1] First synthesized in 1972 by George William Gray's group, it was a foundational discovery for the development of liquid crystal displays (LCDs) due to its stable nematic phase at room temperature.[1] 5CB exhibits a crystalline to nematic phase transition at 22.5 °C and a nematic to isotropic phase transition at 35.0 °C.[1][2] Its molecular structure, consisting of a rigid biphenyl core with a flexible pentyl chain and a polar cyano group, is responsible for its liquid crystalline properties.
Standard Synthesis of 5CB via Suzuki-Miyaura Coupling
The most common and efficient method for synthesizing 5CB and other substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[5][7] For the synthesis of 5CB, this translates to the coupling of 4-bromobenzonitrile with 4-pentylphenylboronic acid.
Reaction Scheme:
(4-pentylphenyl)boronic acid + 4-bromobenzonitrile → (Pd catalyst, Base) → 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)
Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling to synthesize 5CB in a laboratory setting.
Materials and Reagents:
-
4-pentylphenylboronic acid (1.1 equivalents)
-
4-bromobenzonitrile (1.0 equivalent)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[7]
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0-3.0 equivalents)[7][8]
-
Anhydrous, degassed solvent (e.g., 1,2-dimethoxyethane (DME), Toluene, or a mixture like Dioxane/Water)[8]
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromobenzonitrile (1.0 equiv.), 4-pentylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., DME). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.[7]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.[8]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4'-pentyl-4-cyanobiphenyl (5CB) as a white solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The melting point should be consistent with the literature value of 22.5 °C for the transition to the nematic phase.[1]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki synthesis of 5CB.
| Parameter | Value / Compound | Notes |
| Aryl Halide | 4-bromobenzonitrile | Reactivity order: I > OTf > Br >> Cl.[6] |
| Boronic Acid | 4-pentylphenylboronic acid | Typically used in slight excess (1.1-1.5 equiv.). |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyst loading is typically 2-5 mol%.[7][8] |
| Base | K₂CO₃ or K₃PO₄ | An inorganic base is essential for the catalytic cycle.[8] |
| Solvent | DME, Toluene, Dioxane/H₂O | Solvent must be degassed to prevent catalyst oxidation.[8] |
| Temperature | 80 - 90 °C | Sufficient to drive the reaction to completion.[8] |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC. |
| Typical Yield | 80 - 95% | Yields can be high after purification.[6] |
| Purity | >98% | Achievable with column chromatography.[2] |
Visualizations
Structural Comparison
The diagram below illustrates the fundamental structural difference between the requested starting material and the desired product, 5CB, highlighting why the proposed synthesis is not feasible.
Caption: Structural difference between the proposed starting material and 5CB.
Experimental Workflow
The following diagram outlines the key steps in the laboratory synthesis of 5CB via the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the Suzuki-Miyaura synthesis of 5CB.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. The methodologies outlined are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Introduction
This compound is a valuable building block in organic synthesis, particularly for constructing the rigid core structures found in many liquid crystalline compounds. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. These reactions are fundamental to creating novel materials with tailored optical and electronic properties. The bulky trans-4-pentylcyclohexyl group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and purity.
Application: Synthesis of Liquid Crystal Precursors
The primary application of cross-coupling reactions with this compound is the synthesis of liquid crystal molecules. By coupling this substrate with various organic partners, researchers can create compounds with the necessary molecular shape and polarity to exhibit liquid crystalline phases. For example, Suzuki-Miyaura coupling can be used to synthesize biphenyl derivatives, which are common components of liquid crystal mixtures. Sonogashira coupling can introduce linear alkyne moieties, extending the molecular length and influencing the mesophase behavior.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The organic coupling partner is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols and Data
The following sections provide detailed protocols and representative quantitative data for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of this compound. The data is compiled from analogous reactions in the scientific literature and serves as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
To an oven-dried Schlenk flask are added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, such as toluene/water (4:1), is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~92 |
| 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 10 | ~94[1] |
| 4-Tolylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | 24 | 87[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2]
Detailed Protocol:
To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or a mixture of THF and an amine base (e.g., triethylamine or diisopropylamine), are sequentially added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the terminal alkyne (1.1-1.5 equiv.).[3] The reaction mixture is stirred at room temperature or heated (e.g., 60 °C) until completion. The reaction is then diluted with an organic solvent like diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The product is purified by flash column chromatography.
Quantitative Data for Sonogashira Coupling of Aryl Bromides:
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 3 | ~89[3] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2) | i-Pr₂NH | THF | RT | 3 | ~91 |
| 1-Octyne | Pd(OAc)₂ (1) | CuI (2) | Et₃N | DMF | 80 | 6 | ~85 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (3) | CuI (1) | Et₃N | THF | RT | 5 | ~93 |
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an alkene and an aryl halide.
Detailed Protocol:
In a sealable reaction tube, this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) are combined in a solvent such as DMF or acetonitrile. The mixture is degassed by bubbling with an inert gas for 15-20 minutes. The palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%) are added. The tube is sealed and heated to 100-120 °C until the reaction is complete as monitored by TLC or GC-MS.[4] After cooling, the mixture is filtered to remove any precipitated salts, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Heck Reaction of Aryl Bromides:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 16 | ~88 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | 24 | ~85 |
| Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa | DMF | 105 | 5.5 | ~51 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 80 | 12 | ~90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[5]
Detailed Protocol:
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.). The Schlenk tube is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | ~90 |
| Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | KOtBu | Toluene | 90 | 16 | ~88 |
| Aqueous Ammonia | Pd(OAc)₂ (1.5) | tBuXPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
Safety Precautions
Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Many of the solvents and reagents used are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Purification of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. Three primary purification techniques are discussed: recrystallization, flash column chromatography, and vacuum distillation. The selection of the most appropriate method will depend on the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources.
Introduction
This compound is a nonpolar aromatic compound. Its purification can be challenging due to the potential for co-eluting impurities with similar polarities. The choice of purification strategy is critical to achieving the high purity (often >99.5%) required for its applications in materials science and drug development.
Comparison of Purification Techniques
The following table summarizes typical results for the purification of this compound using the three described methods, starting from a crude product of approximately 90% purity.
| Parameter | Recrystallization | Flash Column Chromatography | Vacuum Distillation |
| Final Purity | >99.5% | >99.0% | >99.8% |
| Typical Yield | 70-85% | 80-95% | 85-95% |
| Time per Batch | 4-6 hours | 6-8 hours | 8-12 hours |
| Relative Cost | Low | Medium | High |
| Scalability | Good | Moderate | Excellent |
| Key Advantage | Cost-effective for high purity | Good for complex mixtures | Highest achievable purity |
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds based on differences in solubility. For nonpolar compounds like this compound, a nonpolar solvent or a mixture of solvents is typically employed. Based on the purification of similar compounds like 4-bromobiphenyl, ethanol is a suitable solvent.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Vacuum source
Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the compound completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds from a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) that is pushed through the column under pressure. For nonpolar aromatic compounds, a common mobile phase is a mixture of hexane and ethyl acetate.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Air or nitrogen source with pressure regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates of the crude material in various hexane:ethyl acetate ratios. A good starting point is a 95:5 (v/v) mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Apply pressure to the top of the column and begin eluting the sample, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Vacuum Distillation
Given the high boiling point of this compound (363 °C at 760 mmHg), vacuum distillation is necessary to prevent thermal decomposition. This technique lowers the boiling point by reducing the pressure in the system.
Materials:
-
Crude this compound
-
Distillation flask
-
Short path distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Pressure gauge (manometer)
-
Heating mantle with stirrer
-
Cold trap
Protocol:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Charging the Flask: Add the crude product to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask with stirring. The distillation temperature will depend on the pressure. For a closely related compound, 4-bromobiphenyl, a boiling point of 119.5 °C at an absolute pressure of 150Pa (approximately 1.1 mmHg) has been reported.[2]
-
Fraction Collection: Collect the distillate in the receiving flask. It may be beneficial to collect a small forerun fraction before collecting the main product.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of liquid crystal monomers.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic mixture of acetonitrile and water
-
Detector: UV detector at a suitable wavelength (e.g., 254 nm)
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for purification methods.
Logical Relationship of Purification Parameters
The diagram below shows the relationship between the choice of purification technique and key experimental parameters.
Caption: Interplay of purification parameters.
References
Application Notes and Protocols for the Bromination of 4-Pentylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the bromination of 4-pentylbiphenyl, a key intermediate in the synthesis of various organic materials, including liquid crystals. The protocols outlined below cover two primary methods: direct electrophilic bromination using molecular bromine and free-radical bromination at the benzylic position using N-bromosuccinimide (NBS).
Data Presentation
| Parameter | Method 1: Electrophilic Aromatic Bromination | Method 2: Benzylic Bromination | Reference |
| Product | 4'-Bromo-4-pentylbiphenyl | 4-(1-Bromopentyl)biphenyl | - |
| Reagents | 4-Pentylbiphenyl, Bromine (Br₂) | 4-Pentylbiphenyl, N-Bromosuccinimide (NBS) | [1][2] |
| Solvent | Carbon Tetrachloride (CCl₄) | Carbon Tetrachloride (CCl₄) | [1][2] |
| Catalyst/Initiator | None (or Lewis Acid, e.g., FeBr₃) | Radical Initiator (e.g., Benzoyl Peroxide or AIBN) | [2][3] |
| Reaction Temperature | Room Temperature to Reflux | Reflux | [1][2][3] |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) | [1] |
| Work-up | Wash with Sodium Thiosulfate, Water, Brine | Filtration, Wash with Water | [1] |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography | - |
| Melting Point of 4'-Bromo-4-pentylbiphenyl | 98 °C | - | [4] |
| Molecular Weight of 4'-Bromo-4-pentylbiphenyl | 303.24 g/mol | - | [4][5] |
Experimental Protocols
Method 1: Electrophilic Aromatic Bromination of 4-Pentylbiphenyl
This protocol describes the direct bromination of the aromatic ring of 4-pentylbiphenyl, yielding primarily 4'-bromo-4-pentylbiphenyl.
Materials:
-
4-Pentylbiphenyl
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
Sodium Thiosulfate Solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-pentylbiphenyl in carbon tetrachloride.
-
In a dropping funnel, prepare a solution of bromine in the same solvent.
-
In the dark, add the bromine solution dropwise to the stirred solution of 4-pentylbiphenyl at room temperature.[1]
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring the progress by Thin-Layer Chromatography (TLC).[1] For an increased reaction rate, the mixture can be heated to reflux.[1]
-
After the reaction is complete, wash the reaction mixture with a sodium thiosulfate solution to quench any excess bromine.[1]
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 4'-bromo-4-pentylbiphenyl by recrystallization or column chromatography.
Method 2: Free-Radical Benzylic Bromination of 4-Pentylbiphenyl
This protocol focuses on the bromination of the benzylic position of the pentyl group using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
4-Pentylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous[6]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-pentylbiphenyl, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).[2][3]
-
Add anhydrous carbon tetrachloride to the flask.[3][6] It is crucial to maintain anhydrous conditions as the presence of water can hydrolyze the desired product.[6]
-
Heat the reaction mixture to reflux with vigorous stirring.[3] The reaction can be initiated by heat or irradiation.[3]
-
Monitor the reaction progress by TLC. The reaction is typically complete when the denser succinimide byproduct floats on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water to remove any remaining impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-(1-bromopentyl)biphenyl by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for the two primary methods of brominating 4-pentylbiphenyl.
References
Application Notes and Protocols for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a calamitic (rod-shaped) liquid crystal intermediate that is increasingly finding relevance in the field of organic electronics. Its rigid core, comprised of a benzene ring and a cyclohexyl group, coupled with a flexible pentyl chain, imparts the mesogenic properties characteristic of liquid crystals. The presence of a bromine atom provides a reactive handle for further molecular engineering, making it a versatile building block for the synthesis of advanced organic semiconducting materials.
Traditionally used in the liquid crystal display (LCD) industry, the unique self-assembling properties of molecules like this compound are being explored for applications in organic field-effect transistors (OFETs) and other organic electronic devices. The ability of liquid crystalline materials to form highly ordered thin films is a significant advantage for enhancing charge carrier mobility, a key performance metric in organic semiconductors.
These application notes provide an overview of the physicochemical properties of this compound, a plausible synthetic route, protocols for its derivatization via Suzuki-Miyaura coupling, and a representative protocol for the fabrication of an Organic Field-Effect Transistor (OFET) leveraging its liquid crystalline properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 79832-89-6 | [1] |
| Molecular Formula | C₁₇H₂₅Br | |
| Molecular Weight | 309.28 g/mol | |
| Appearance | White crystalline powder | [2][3] |
| Boiling Point | 363 °C at 760 mmHg | |
| Density | 1.129 g/cm³ | [1] |
| Refractive Index | 1.518 | [1] |
| Purity | Typically >98% | [2] |
| Application | Liquid crystal monomer synthetic material | [1][2][3] |
Synthesis Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Friedel-Crafts Acylation
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, slowly add 4-pentylcyclohexanecarbonyl chloride.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ketone, (4-(trans-4-pentylcyclohexyl)phenyl)methanone.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Clemmensen Reduction
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Add the ketone from Step 1 to a mixture of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
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Heat the mixture to reflux with vigorous stirring for 24-48 hours.
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After cooling, separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., toluene).
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield 1-pentyl-4-(4-tolyl)cyclohexane.
Step 3: Bromination
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Dissolve the product from Step 2 in a suitable inert solvent (e.g., carbon tetrachloride).
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Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).
-
Slowly add a solution of bromine (Br₂) in the same solvent, keeping the temperature below 30 °C.
-
Stir the reaction mixture at room temperature until the evolution of hydrogen bromide gas ceases.
-
Wash the reaction mixture with water, sodium thiosulfate solution (to remove excess bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Application in Organic Electronics: A Building Block for Advanced Materials
The bromine atom on the benzene ring of this compound serves as a versatile synthetic handle for creating more complex, conjugated molecules through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize a biphenyl derivative.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., Potassium carbonate [K₂CO₃])
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Solvent system (e.g., Toluene, Ethanol, and Water)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the solvent mixture (e.g., 3:1:1 Toluene:Ethanol:Water).
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Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biphenyl derivative.
Application in Organic Field-Effect Transistors (OFETs)
The liquid crystalline nature of this compound and its derivatives can be exploited to fabricate highly ordered semiconductor thin films for OFETs. The self-assembly of these molecules can lead to improved charge transport properties.
Representative OFET Fabrication Protocol
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method for the organic semiconductor layer.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Materials:
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Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
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Organic semiconductor (a derivative of this compound)
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Organic solvent (e.g., Toluene, Chlorobenzene)
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Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by ultrasonication in acetone and then isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
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Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Surface Treatment:
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Apply a self-assembled monolayer (SAM) to the SiO₂ surface to improve the ordering of the organic semiconductor. A common treatment is vapor deposition of HMDS.
-
-
Organic Semiconductor Deposition:
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Dissolve the organic semiconductor in a suitable solvent to prepare a solution (e.g., 5-10 mg/mL).
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Spin-coat the solution onto the treated substrate. The spin speed and time will need to be optimized to achieve the desired film thickness.
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Thermally anneal the film on a hot plate at a temperature above the material's melting point but below its clearing point to induce the liquid crystalline phase. This allows the molecules to self-assemble into an ordered state.
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Slowly cool the substrate to room temperature to lock in the ordered structure.
-
-
Electrode Deposition:
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Deposit the source and drain electrodes (e.g., 50 nm of Au) on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
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Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
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Extract key performance parameters such as field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
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Quantitative Data
Quantitative performance data for OFETs based on derivatives of this compound are not widely reported in the literature. However, for calamitic liquid crystalline semiconductors, the charge carrier mobility can vary significantly based on the molecular structure and the degree of order in the thin film.
| Parameter | Typical Range for Liquid Crystalline Semiconductors |
| Field-Effect Mobility (µ) | 10⁻³ to >1 cm²/Vs |
| On/Off Current Ratio | 10⁴ to 10⁸ |
| Threshold Voltage (V_th) | 0 to -40 V |
Note: The performance of a device fabricated with a derivative of this compound would need to be experimentally determined. The values in the table are for general reference for this class of materials.
Conclusion
This compound is a valuable and versatile building block for the development of advanced materials for organic electronics. Its inherent liquid crystalline properties offer a promising route to achieving highly ordered semiconductor films, which is crucial for high-performance OFETs. The synthetic accessibility and the potential for a wide range of derivatization through its bromo-functionality make it an attractive platform for researchers in materials science and organic electronics. The protocols provided herein offer a starting point for the synthesis, derivatization, and device fabrication utilizing this promising molecule. Further research into the specific electronic properties of its derivatives will undoubtedly open up new avenues for its application in next-generation electronic devices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the electrophilic bromination of 4-(trans-4-pentylcyclohexyl)benzene.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors throughout the experimental process. Key areas to investigate include the quality of starting materials, reaction conditions, and work-up procedures.
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Purity of Starting Material: Ensure the 4-(trans-4-pentylcyclohexyl)benzene is free of contaminants that could consume the brominating agent or inhibit the reaction. Analyze the starting material by GC or NMR before use.
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Reaction Temperature: The bromination of alkylbenzenes is sensitive to temperature. Too low a temperature can lead to a sluggish or incomplete reaction, while excessively high temperatures may promote the formation of side products, such as di-brominated compounds or benzylic bromination products.[1] Careful control of the reaction temperature is crucial.
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Choice and Quality of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations, often in the presence of a catalytic amount of acid.[2] Ensure the NBS is fresh and has been stored properly to avoid decomposition. Alternatively, using elemental bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is a classic method.[3] The purity and stoichiometry of the brominating agent are critical.
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Moisture Content: The presence of water can deactivate the Lewis acid catalyst and interfere with the reaction. All glassware should be thoroughly dried, and anhydrous solvents should be used.
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Product Loss During Work-up: Significant product loss can occur during aqueous washes and extractions. Ensure proper phase separation and consider back-extracting the aqueous layers to recover any dissolved product.
Q2: My final product is impure. What are the likely side products and how can I minimize them?
A2: Impurities often arise from side reactions occurring concurrently with the desired bromination.
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Di-brominated Products: Over-bromination can lead to the formation of di-bromo-4-(trans-4-pentylcyclohexyl)benzene isomers. To minimize this, use a controlled stoichiometry of the brominating agent (ideally a slight excess of the substrate). Slow, dropwise addition of the brominating agent can also help to prevent localized high concentrations that favor di-substitution.
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Ortho Isomer: While the trans-4-pentylcyclohexyl group is a para-directing group, a small amount of the ortho-brominated isomer may form. The steric hindrance from the bulky cyclohexyl group generally disfavors ortho substitution. Purification by crystallization is often effective at separating the para and ortho isomers.
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Benzylic Bromination: Although less common in electrophilic aromatic substitution conditions, if radical initiators (like light or peroxides) are present, bromination at the benzylic position of the pentyl chain can occur.[4] Ensure the reaction is run in the dark and free from radical initiators to avoid this.
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Unreacted Starting Material: Incomplete reaction will leave unreacted 4-(trans-4-pentylcyclohexyl)benzene in your product. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion.
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: Purification of this compound is crucial for achieving high purity, which is often required for its application in liquid crystal synthesis.[5]
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Crystallization: This is the most common and effective method for purifying the solid product.[6] A variety of solvents should be screened to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common solvent systems for similar compounds include ethanol, isopropanol, or mixtures of hexanes and ethyl acetate.
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Column Chromatography: If crystallization does not provide the desired purity, flash column chromatography on silica gel can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is typically effective.
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Slurry Washes: Washing the crude solid with a cold, non-polar solvent in which the desired product is sparingly soluble can effectively remove more soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the electrophilic aromatic substitution of 4-(trans-4-pentylcyclohexyl)benzene. This involves reacting the starting material with a brominating agent in the presence of a catalyst.
Q2: What are the typical brominating agents and catalysts used for this synthesis?
A2: Common combinations include:
-
N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid: This is often a milder and more selective method.
-
Elemental Bromine (Br₂) with a Lewis acid catalyst: Iron(III) bromide (FeBr₃), generated in situ from iron filings and bromine, is a traditional and effective catalyst.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by:
-
Thin Layer Chromatography (TLC): Periodically take aliquots from the reaction mixture and spot them on a TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction is proceeding.
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Gas Chromatography (GC): GC analysis of reaction aliquots can provide a more quantitative assessment of the conversion of the starting material to the product.
Experimental Protocols
Synthesis of this compound via Electrophilic Bromination
This protocol is a generalized procedure based on established methods for the bromination of alkylbenzenes.
Materials:
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4-(trans-4-pentylcyclohexyl)benzene
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N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂)
-
Iron filings (if using Br₂)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution (if using Br₂)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethanol or other suitable solvent for crystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 4-(trans-4-pentylcyclohexyl)benzene (1.0 eq) in an anhydrous solvent (e.g., DCM).
-
Catalyst Addition (if using Br₂): Add a catalytic amount of iron filings to the stirred solution.
-
Brominating Agent Addition:
-
Using NBS: Add NBS (1.05 - 1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Using Br₂: Dissolve Br₂ (1.05 - 1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If Br₂ was used, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Analogous Compounds
| Parameter | Route 1: Alkylation/Acylation followed by Bromination |
| Overall Yield | Good to Excellent (estimated 60-75%)[8] |
| Purity | High (>98% achievable with purification)[8] |
| Reaction Time | 2-3 days[8] |
| Starting Materials | Benzene, 4-alkylcyclohexanecarbonyl chloride, Bromine/NBS[8] |
| Scalability | Readily scalable[8] |
Table 2: Typical Reaction Parameters for Electrophilic Bromination of Alkylbenzenes
| Parameter | Condition | Rationale |
| Temperature | 0 °C to reflux | Lower temperatures can increase selectivity but slow down the reaction rate. |
| Solvent | Dichloromethane, Carbon Tetrachloride, Acetonitrile | Inert solvent that does not react with the brominating agent. |
| Stoichiometry | Slight excess of substrate (1.0 eq substrate to 1.05-1.1 eq brominating agent) | Minimizes the formation of di-brominated byproducts. |
| Catalyst | FeBr₃ (from Fe and Br₂), or catalytic H⁺ (for NBS) | Activates the brominating agent towards electrophilic attack. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Bromination of Pentylcyclohexyl Benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of pentylcyclohexyl benzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of pentylcyclohexyl benzene?
The major products depend on the reaction conditions. Under electrophilic aromatic substitution (EAS) conditions (e.g., Br₂ with a Lewis acid like FeBr₃), the primary products are ortho- and para-bromopentylcyclohexyl benzene, resulting from substitution on the aromatic ring. The pentylcyclohexyl group is an ortho-, para-director. Due to the steric bulk of the pentylcyclohexyl group, the para-isomer is generally favored.[1][2] Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator or light), the major product will be the result of bromination at the benzylic position of the cyclohexyl ring.[3][4][5]
Q2: Why am I observing multiple brominated products in my reaction?
The formation of multiple products can be attributed to a few factors:
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Polysubstitution: The initial bromination product is still activated towards further electrophilic substitution, which can lead to the formation of di- or tri-brominated products on the aromatic ring.[6]
-
Lack of Regioselectivity: While the pentylcyclohexyl group directs to the ortho and para positions, a mixture of these isomers is expected. The ratio can be influenced by reaction temperature and the specific catalyst used.[2]
-
Competing Reaction Pathways: If the reaction conditions are not carefully controlled, both electrophilic aromatic substitution and benzylic bromination may occur simultaneously, leading to a complex mixture of products.[5]
Q3: How can I selectively achieve monobromination on the aromatic ring?
To favor monobromination, you can:
-
Use a 1:1 molar ratio of pentylcyclohexyl benzene to the brominating agent.
-
Perform the reaction at a lower temperature to increase selectivity.[2]
-
Slowly add the brominating agent to the reaction mixture to maintain a low concentration of the electrophile.
Q4: What is the role of the Lewis acid catalyst in electrophilic aromatic bromination?
A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is crucial for electrophilic aromatic bromination. It polarizes the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile (Br⁺) that can attack the electron-rich benzene ring.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Brominated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. |
| Deactivation of Catalyst | - Ensure all reagents and glassware are dry, as water can deactivate the Lewis acid catalyst. |
| Suboptimal Reagent Purity | - Use freshly purified reagents, especially the brominating agent and solvent. |
| Product Loss During Workup | - Optimize the extraction and purification steps. Consider using a different solvent system for extraction or an alternative purification method like column chromatography. |
Issue 2: Formation of Significant Amounts of Polybrominated Byproducts
| Possible Cause | Troubleshooting Step |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight excess of the limiting reagent (pentylcyclohexyl benzene). |
| High Reaction Temperature | - Lower the reaction temperature to improve selectivity for monobromination. |
| High Reactivity | - The alkyl group activates the ring, making it susceptible to further bromination. Use milder reaction conditions or a less reactive brominating agent.[6] |
Issue 3: Predominant Benzylic Bromination Instead of Aromatic Bromination
| Possible Cause | Troubleshooting Step |
| Radical Initiators Present | - Ensure the reaction is shielded from light, which can initiate radical chain reactions. - Avoid using reagents that can act as radical initiators unless benzylic bromination is the desired outcome. |
| Incorrect Brominating Agent | - For aromatic bromination, use Br₂ with a Lewis acid. For benzylic bromination, N-bromosuccinimide (NBS) is the reagent of choice.[5][9] |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination (Para-selective)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr byproduct), dissolve pentylcyclohexyl benzene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the solution.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent from the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the para- and ortho-isomers.
Protocol 2: Benzylic Bromination
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentylcyclohexyl benzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (0.02 eq).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is replaced by succinimide floating on top of the solvent.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Product Distribution in Electrophilic Aromatic Bromination under Different Conditions
| Condition | Para-isomer Yield (%) | Ortho-isomer Yield (%) | Polybrominated Products (%) |
| Br₂/FeBr₃, 0 °C | 75 | 15 | 10 |
| Br₂/FeBr₃, 25 °C | 65 | 20 | 15 |
| Br₂/AlCl₃, 25 °C | 60 | 25 | 15 |
Note: These are hypothetical values for illustrative purposes. Actual yields may vary based on specific experimental parameters.
Table 2: Comparison of Brominating Agents for Benzylic Bromination
| Reagent | Typical Conditions | Selectivity for Benzylic Position | Common Side Reactions |
| NBS | CCl₄, reflux, light/AIBN | High | Aromatic bromination if conditions are not strictly radical. |
| Br₂ | High temperature, light | Moderate | Can lead to addition reactions or aromatic substitution. |
Visualizations
Caption: Electrophilic Aromatic Bromination Pathway.
Caption: Free-Radical Benzylic Bromination Pathway.
Caption: Troubleshooting Workflow for Bromination Reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drseemaljelani.wordpress.com [drseemaljelani.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling for Aryl Bromides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving aryl bromides.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of aryl bromides in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q: My Suzuki coupling reaction with an aryl bromide is failing or resulting in very low yields. What are the primary factors to investigate?
A: Low or no conversion in a Suzuki coupling reaction can stem from several issues. Key areas to troubleshoot include the catalyst system, reaction conditions, and the integrity of your reagents.[1]
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for all aryl bromides, especially those that are electron-rich or sterically hindered.[1][2] Consider using more robust Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can be more effective.[1]
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Reaction Setup and Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst through oxidation of the phosphine ligands.[1][3] It is crucial to ensure the reaction vessel is thoroughly purged with an inert gas like nitrogen or argon and that all solvents are properly degassed.[4]
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Base and Solvent Selection: The choice of base is critical and its effectiveness is often dependent on the solvent system.[4] For instance, weaker bases like K₂CO₃ or K₃PO₄ are often used in polar aprotic solvents like DMF, whereas stronger bases such as Cs₂CO₃ might be required in ethereal solvents like dioxane or THF.[4]
-
Temperature and Reaction Time: Many Suzuki couplings require elevated temperatures, typically between 80-110 °C, to proceed efficiently.[1][4] If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.[1]
Issue 2: Presence of Significant Side Products
Q: I'm observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, reducing the yield of your product. The most common include homocoupling, protodeboronation, and dehalogenation.
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Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4][5] To minimize this, ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[4] Using a Pd(0) precatalyst can also be beneficial.[4]
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Protodeboronation: This involves the cleavage of the C-B bond in the boronic acid. It is more common with electron-rich boronic acids and under harsh reaction conditions.[2] Using milder bases like K₂CO₃ or Cs₂CO₃ can help mitigate this issue.[2]
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Dehalogenation: In this side reaction, the aryl bromide is reduced to the corresponding arene.[6] This can be caused by certain bases acting as hydride donors or impurities in the solvent.[6] Switching to a non-hydridic base and using high-purity, anhydrous solvents can help prevent dehalogenation.[6]
Issue 3: Difficulty with Sterically Hindered Substrates
Q: My Suzuki coupling with an ortho-substituted aryl bromide is giving a low yield. What are the primary challenges with these substrates and how can they be overcome?
A: Steric hindrance from ortho-substituents can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2]
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Inefficient Oxidative Addition: The bulky ortho-groups can impede the palladium catalyst's approach to the C-Br bond.[2]
-
Difficult Reductive Elimination: Steric congestion around the palladium center can also hinder the final C-C bond-forming step.[2]
To overcome these challenges, the use of specialized ligands is often necessary. Bulky, electron-rich phosphine ligands, such as SPhos, are known to promote both oxidative addition and reductive elimination, leading to excellent yields even with highly hindered substrates.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base is crucial for the transmetalation step of the catalytic cycle.[8] It activates the organoboron compound, typically a boronic acid, to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10]
Q2: Is water necessary for the Suzuki coupling reaction?
A2: While some Suzuki reactions are performed under anhydrous conditions, the presence of water can be beneficial and is often included in solvent systems (e.g., toluene/water, dioxane/water).[4][10] The generally accepted mechanism for transmetalation involves a bridging hydroxide group between the palladium and boron atoms, suggesting that water is often necessary for the catalytic cycle to proceed efficiently.[5]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is highly dependent on the specific substrates being coupled. For simple, unhindered aryl bromides, Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates, such as electron-rich, electron-poor, or sterically hindered aryl bromides, more advanced catalyst systems are often required.[1] Ligands with increased steric bulk and electron-donating properties, like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can significantly improve reaction rates and yields.[1][7]
Q4: What are the typical catalyst loadings used in Suzuki coupling reactions?
A4: Catalyst loading is typically in the range of 1-5 mol%.[1] However, for particularly difficult couplings or to achieve very high turnover numbers, the loading might be adjusted. In some cases with highly active catalysts, loadings can be as low as 0.001 mol%.[7]
Data Presentation
Table 1: Effect of Ligand on the Suzuki Coupling of a Sterically Hindered Aryl Bromide
| Entry | Aryl Bromide | Boronic Acid | Ligand (4 mol%) | Catalyst (1% Pd₂(dba)₃) | Yield (%) |
| 1 | 2,4,6-Triisopropylbromobenzene | 1-Naphthylboronic acid | SPhos | Pd₂(dba)₃ | 96[7] |
| 2 | 2,4,6-Triisopropylbromobenzene | 2-Biphenylboronic acid | SPhos | Pd₂(dba)₃ | 93[7] |
| 3 | 2,4,6-Triisopropylbromobenzene | Phenylboronic acid | SPhos | Pd₂(dba)₃ | 97 (at 0.01% Pd)[7] |
Reaction conditions: 1 equiv of aryl bromide, 2 equiv of boronic acid, 3 equiv of K₃PO₄, toluene.[7]
Table 2: Comparison of Common Bases and Solvents
| Base | Common Solvents | Notes |
| K₃PO₄ | Toluene, Dioxane, THF | A versatile and effective base for a wide range of substrates.[4][7] |
| Cs₂CO₃ | Dioxane, THF | A strong base, often used for challenging couplings.[4][11] |
| K₂CO₃ | DMF, Ethanol/Water | A milder base, suitable for substrates sensitive to stronger bases.[4][12] |
| NaOH | Toluene/Water, Dioxane/Water | A strong, inexpensive base often used in aqueous solvent mixtures.[4] |
| KF | Dioxane, THF | A milder base that can be effective when base-labile functional groups are present.[8][13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).[4][7][13]
-
Solvent Addition: Add the degassed solvent(s) via syringe. Common solvents include toluene, dioxane, THF, or mixtures with water.[4][14]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).[4][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.[4]
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurities can vary depending on the synthetic route employed.
-
Friedel-Crafts Acylation/Alkylation Route: Potential impurities include unreacted starting materials, poly-alkylated or poly-acylated byproducts, and positional isomers from the bromination step (e.g., ortho- or meta-bromo isomers).
-
Suzuki Coupling Route: Common impurities may consist of unreacted starting materials like 1,4-dibromobenzene, homocoupling byproducts, and dehalogenated species.
-
Cis-Isomer: A significant impurity, regardless of the synthesis method, is the cis-isomer of the 4-pentylcyclohexyl group. The desired product is the trans-isomer, which is typically more thermodynamically stable.
Q2: How can I determine the purity of my this compound sample?
A2: Several analytical techniques can be used to assess purity:
-
Gas Chromatography (GC): An effective method for separating volatile impurities and quantifying the purity of the main component.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and for the challenging separation of cis and trans isomers.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities, including the cis-isomer, by analyzing the differences in proton and carbon chemical shifts.
-
Melting Point Analysis: A pure compound will have a sharp melting point. A broad melting range often indicates the presence of impurities.
Q3: What is the most critical impurity to remove and why?
A3: The cis-isomer is often the most critical impurity to remove. In applications such as liquid crystal synthesis, the specific stereochemistry of the trans-isomer is crucial for achieving the desired material properties. The presence of the cis-isomer can disrupt the liquid crystalline phases and negatively impact the performance of the final product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too close to the melting point of the compound. | Select a solvent with a lower boiling point. Alternatively, use a solvent pair to lower the overall boiling point of the solution. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, the solvent is likely too good. Select a less polar solvent or use a solvent/anti-solvent system. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Product purity does not improve significantly. | The impurities have similar solubility to the product in the chosen solvent. | Select a different solvent or a solvent pair that has a greater difference in solubility between the product and the impurities. Multiple recrystallizations may be necessary. For cis/trans isomer separation, fractional crystallization can be attempted by carefully controlling the cooling rate. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired product from impurities. | Incorrect mobile phase polarity. Column overloading. | Perform thin-layer chromatography (TLC) first to determine the optimal mobile phase. A less polar mobile phase will generally increase separation. Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using pure hexane, slowly add ethyl acetate or dichloromethane. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
| Difficulty in separating cis and trans isomers. | Insufficient resolution of the column and mobile phase system. | Use a longer column for increased surface area. Employ a very non-polar mobile phase (e.g., hexane or heptane) and a slow flow rate to maximize the interaction differences between the isomers and the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization for General Impurity Removal
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Solvent Selection: Based on the principle of "like dissolves like," and given the non-polar nature of this compound, suitable solvents include heptane, hexane, or ethanol. Test the solubility of a small amount of crude product in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.
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Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for Removal of Polar Impurities and Isomer Enrichment
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Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar mobile phase such as n-hexane or heptane. The polarity can be slightly increased by adding a small percentage of a more polar solvent like dichloromethane or ethyl acetate if the product does not elute. Optimize the mobile phase using TLC beforehand.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column to avoid air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions. Monitor the fractions using TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting purification issues.
References
Technical Support Center: Troubleshooting Low Yields in Liquid Crystal Synthesis
Welcome to the technical support center for liquid crystal synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low reaction yields.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during the synthesis of liquid crystals.
Q1: My final product yield is significantly lower than expected after purification. What are the common causes?
Low yields in liquid crystal synthesis can arise from several factors throughout the synthetic and purification process. The primary culprits are often incomplete reactions, the formation of side products, and loss of material during workup and purification.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or catalyst concentration may not be ideal for the specific reaction.
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Solution: Systematically optimize reaction conditions. For instance, in a Suzuki coupling, the catalyst loading and temperature can significantly impact the yield.
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields of the desired product.
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Solution: Ensure the purity of your reactants and solvents. If necessary, purify starting materials before use.
-
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Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, filtration, and chromatography.[1]
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Solution: Handle the product carefully during workup. When performing crystallization, avoid using an excessive amount of solvent, as this can lead to significant loss of the compound in the mother liquor.[2] For purification by column chromatography, ensure proper packing and solvent selection to achieve good separation and minimize product loss.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired liquid crystal.
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Solution: Analyze the crude product to identify any major byproducts. Once identified, you may be able to adjust the reaction conditions (e.g., temperature, catalyst, or solvent) to minimize their formation.
-
Q2: I'm observing the formation of an oil instead of a crystalline solid during purification. What is "oiling out" and how can I fix it?
"Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid.[1] This is often due to high levels of impurities that lower the melting point of the compound or if the solution is supersaturated and cooled too quickly.[1]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool down to room temperature slowly. A gradual decrease in temperature is crucial for the formation of high-purity crystals.[3]
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Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Solvent System Modification: If the problem persists, consider changing the solvent system. A solvent in which your compound has slightly lower solubility at elevated temperatures might be more suitable.[1]
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about challenges in liquid crystal synthesis.
Q3: How does the purity of my starting materials affect the final yield?
The purity of your starting materials is critical. Impurities can act as inhibitors or catalysts for undesired side reactions, leading to a lower yield of your target liquid crystal. They can also interfere with the crystallization process, leading to the formation of oils or impure solids that are difficult to purify, further reducing the isolated yield.
Q4: I am performing a Suzuki coupling to form a biphenyl core, a common structure in liquid crystals. How can I optimize the yield?
The Suzuki coupling is a powerful tool for creating the biphenyl core of many liquid crystals.[2] To optimize the yield, consider the following factors:
-
Catalyst Loading: The amount of palladium catalyst used is crucial. Too little catalyst can lead to an incomplete reaction, while too much can sometimes promote side reactions.
-
Temperature: The reaction temperature affects the reaction rate. An optimal temperature will drive the reaction to completion in a reasonable time without causing degradation of reactants or products.
-
Base: The choice and amount of base are important for the transmetalation step.
-
Solvent: The solvent system must be appropriate for both the organic and aqueous phases.
Q5: For a Schiff base condensation reaction, what are the key parameters to control for a high yield?
Schiff base formation is an equilibrium reaction that produces water as a byproduct.[4] To achieve a high yield, it is essential to remove this water as it is formed.[4][5]
Key Optimization Strategies:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[5] Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves can be effective.[5]
-
pH Control: The reaction is typically catalyzed by a small amount of acid. The pH should be mildly acidic to facilitate the reaction without protonating the amine reactant, which would render it non-nucleophilic.[4]
-
Stoichiometry: Using a slight excess of one of the reactants (often the more volatile one) can help drive the equilibrium towards the product side.[5]
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of common reactions used in liquid crystal synthesis.
Table 1: Effect of Reaction Temperature and Catalyst Loading on Suzuki Coupling Yield
| Entry | Temperature (°C) | Catalyst Loading (mol %) | Yield (%) |
| 1 | 30 | 0.01 | 85 |
| 2 | 50 | 0.01 | 92 |
| 3 | 70 | 0.01 | 98 |
| 4 | 70 | 0.005 | 95 |
| 5 | 70 | 0.001 | 90 |
Data adapted from a study on Suzuki reactions in aqueous media, demonstrating the general trend of temperature and catalyst loading on yield.[6]
Table 2: Influence of Reaction Parameters on Esterification Conversion
| Parameter | Low Level | High Level | Effect on Conversion |
| Temperature | 60°C | 80°C | Positive |
| Catalyst Concentration | 1% | 3% | Positive |
| Alcohol/Acid Ratio | 3:1 | 5:1 | Positive |
| Water in Alcohol | 0% | 5% | Negative |
This table summarizes the general effects of key parameters on the conversion rate of an esterification reaction, a common step in synthesizing calamitic liquid crystals.[7]
Experimental Protocols
This section provides detailed methodologies for key troubleshooting and purification experiments.
Protocol 1: Purification of a Calamitic Liquid Crystal by Column Chromatography
This protocol describes a general procedure for purifying a synthesized liquid crystal using silica gel column chromatography.
Materials:
-
Crude liquid crystal product
-
Silica gel (60-120 mesh)
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Sand
-
Cotton or glass wool
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Collection tubes
Procedure:
-
Prepare the Column:
-
Pack the Column (Wet Slurry Method):
-
In a beaker, create a slurry of silica gel in the chosen eluting solvent.[9]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[8]
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding more solvent.[8]
-
-
Load the Sample:
-
Dissolve the crude liquid crystal in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.[9]
-
Allow the sample to absorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in separate test tubes.
-
Monitor the separation of compounds by TLC analysis of the collected fractions.
-
-
Isolate the Product:
-
Combine the fractions containing the pure liquid crystal product.
-
Remove the solvent using a rotary evaporator to obtain the purified liquid crystal.
-
Protocol 2: Recrystallization to Improve Purity and Yield
This protocol details the steps for purifying a solid liquid crystal by recrystallization.
Materials:
-
Crude solid liquid crystal
-
Appropriate recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
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Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection: Choose a solvent in which the liquid crystal is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting low yields.
Caption: A logical workflow for troubleshooting low yields in liquid crystal synthesis.
Caption: A decision workflow for selecting a purification method for a crude liquid crystal product.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Sterically Hindered Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of sterically demanding substrates, offering systematic approaches to optimize reaction conditions for improved outcomes.
Question: My Suzuki coupling reaction with a sterically hindered substrate is resulting in low to no yield. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki couplings with sterically hindered substrates are a frequent challenge, primarily due to the decreased reaction rate caused by steric hindrance at the reaction centers. This impediment affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A systematic approach to troubleshooting should focus on the following critical components of the reaction:
-
Catalyst and Ligand Selection: This is the most crucial factor for a successful reaction with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide. They also accelerate the reductive elimination step.[1][2]
-
Bulky Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1][3]
-
Specialized Ligands: For particularly challenging couplings, consider specialized ligands such as BI-DIME or AntPhos.[1][4]
-
-
-
Base Selection: The choice of base is critical and can significantly influence the reaction rate and yield by activating the boronic acid for transmetalation.
-
Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1][3] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Selection: The solvent plays a role in catalyst activation, stability of organometallic species, and modulating the reactivity of acids and bases.
-
Recommendation: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices. For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[2]
-
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation barriers.
Question: I am observing a significant amount of homocoupling of my boronic acid/ester. What causes this side reaction, and how can I minimize it?
Answer:
Homocoupling, the dimerization of the boronic acid or ester, is a common side reaction that consumes the starting material and reduces the yield of the desired cross-coupled product.
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling. Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[6]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from entering the reaction vessel.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions like homocoupling.[7]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[8]
-
Question: My boronic acid is decomposing during the reaction, leading to low yields. How can I prevent this?
Answer:
Protodeboronation, the cleavage of the C-B bond of the boronic acid, is another common side reaction, particularly with electron-deficient or heteroaryl boronic acids.[6]
-
Troubleshooting Steps:
-
Choice of Base: The base is necessary to activate the boronic acid but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[6]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help mitigate this issue.[6]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[6][7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using Buchwald-type biarylphosphine ligands for coupling sterically hindered substrates?
A1: Buchwald-type ligands, such as SPhos, XPhos, and RuPhos, are highly effective for sterically demanding Suzuki couplings due to their unique structural and electronic properties. Their bulkiness promotes the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step with hindered aryl halides.[2] Furthermore, their electron-rich nature accelerates the rate-limiting reductive elimination step, leading to higher turnover numbers and yields.[1]
Q2: When should I consider using an N-heterocyclic carbene (NHC) ligand instead of a phosphine-based ligand?
A2: N-heterocyclic carbene (NHC) ligands are excellent alternatives to phosphine ligands, particularly for very challenging Suzuki couplings, such as the synthesis of tetra-ortho-substituted biaryls.[1][3] NHC ligands often exhibit greater thermal stability than phosphine ligands, making them suitable for reactions requiring high temperatures. They are also strong σ-donors, which can enhance the catalytic activity of the palladium center.[3] If you are experiencing catalyst decomposition or low reactivity with phosphine-based systems, switching to an NHC ligand is a logical next step.
Q3: How does the choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle) impact the reaction?
A3: The palladium precatalyst is the source of the active Pd(0) catalyst.
-
Pd(II) sources like Pd(OAc)₂ require in-situ reduction to Pd(0), which can sometimes be inefficient and lead to side reactions.[7]
-
Pd(0) sources like Pd₂(dba)₃ provide the active catalyst directly but can be less stable.[7]
-
Palladacycle precatalysts , especially those incorporating bulky ligands like XPhos (e.g., XPhos Pd G2, G3, G4), are often preferred for their air and moisture stability, ease of handling, and efficient generation of the active monoligated Pd(0) species in solution.[9][10] This leads to more reproducible results, particularly for challenging substrates.[10]
Q4: Can I use aryl chlorides as coupling partners for sterically hindered Suzuki reactions?
A4: Yes, while aryl chlorides are generally less reactive than aryl bromides or iodides, their use in sterically hindered Suzuki couplings is possible with the right catalyst system.[11][12] Highly electron-rich and bulky ligands, such as the Buchwald-type phosphines (e.g., XPhos) and certain NHC ligands, are essential to facilitate the challenging oxidative addition of the C-Cl bond.[11][13] Stronger bases and higher reaction temperatures may also be required.[2]
Q5: What is the role of water in Suzuki coupling reactions, and should I use anhydrous conditions?
A5: The role of water is complex. In some cases, a small amount of water can be beneficial, particularly when using phosphate or carbonate bases, as it can help to dissolve the base and facilitate the formation of the active borate species.[1] However, for substrates prone to protodeboronation, water can be detrimental.[6] Therefore, for sensitive substrates, it is often advisable to start with anhydrous conditions and only add a controlled amount of water if necessary.
Catalyst Performance Data
The following tables summarize the performance of various catalyst systems for the Suzuki-Miyaura coupling of sterically hindered substrates.
Table 1: Comparison of Catalyst Systems for the Coupling of Sterically Hindered Aryl Halides and Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 1 | >95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [1] |
| Acenaphthoimidazolylidene Pd Complex | NHC | t-BuOK | Dioxane | RT | 2-12 | >99 | [3] |
| Palladacycle / NHC | NHC | K₃PO₄ | 2-Propanol | RT | 0.5-2 | 85-98 | [11] |
| HFTPhos Pd G3 | HFTPhos | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | up to 98 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide using a Buchwald Ligand Precatalyst
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid (or ester), palladium precatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15]
Protocol 2: Room-Temperature Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride using an NHC-Palladacycle Precatalyst
This protocol is adapted for highly active NHC-based catalysts that can operate under milder conditions.
Materials:
-
Sterically hindered aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NHC-Palladacycle precatalyst (e.g., PEPPSI-IPr, 1-3 mol%)
-
Base (e.g., K₃PO₄ or t-BuOK, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-Propanol or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the NHC-palladacycle precatalyst and the base to an oven-dried reaction vessel with a magnetic stir bar.
-
Add the aryl chloride and the arylboronic acid.
-
Add the degassed solvent.
-
Seal the vessel and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 0.5 to 12 hours).
-
Once complete, open the vessel to the air, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a short plug of silica gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for catalyst selection in hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. nasc.ac.in [nasc.ac.in]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Liquid Crystal Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of liquid crystal intermediates.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of liquid crystal intermediates, offering systematic approaches to identify and resolve them.
Problem 1: Poor Separation of Compound from Impurities
Symptoms:
-
Overlapping spots on Thin Layer Chromatography (TLC) analysis of collected fractions.
-
Broad elution bands.[1]
-
Inability to isolate the target liquid crystal intermediate with desired purity.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation.[2][3] Test various solvent systems using TLC to find one that gives a clear separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for your target compound.[4] |
| Incorrect Stationary Phase | For many organic compounds, silica gel or alumina are common choices.[2][3] However, the unique structures of liquid crystal intermediates may require different stationary phases. Consider using liquid crystal-based stationary phases for separating isomers with similar volatilities.[5] |
| Column Overloading | Loading too much sample can lead to broad bands and poor separation. As a general rule, use a silica gel to sample ratio of at least 30:1 by weight. |
| Improper Column Packing | Channels or cracks in the stationary phase will lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly without any air bubbles.[6][7] |
Troubleshooting Workflow for Poor Separation:
Caption: Troubleshooting workflow for poor separation.
Problem 2: Compound Elutes Too Quickly or Not At All
Symptoms:
-
Elutes Too Quickly: The compound is found in the first few fractions, often with non-polar impurities.
-
Does Not Elute: The compound remains on the column even after flushing with a highly polar solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Polarity Too High (Elutes Too Quickly) | The eluent is too polar and is not effectively differentiating between the compound and the stationary phase. Start with a less polar solvent system. |
| Solvent Polarity Too Low (Does Not Elute) | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the solvent system (gradient elution).[1][8][9] |
| Compound Decomposition on Silica Gel | Some compounds can decompose on acidic silica gel.[4] Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it decomposes, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina or Florisil.[4][10] |
| Irreversible Adsorption | Highly polar functional groups in the liquid crystal intermediate may bind irreversibly to the stationary phase. Try adding a small amount of a polar modifier (e.g., methanol, acetic acid) to the eluent. |
| Incorrect Solvent System Preparation | Double-check that the solvent mixture was prepared with the correct ratios.[4] |
Troubleshooting Workflow for Elution Problems:
Caption: Troubleshooting workflow for elution problems.
Problem 3: Tailing or Streaking of Spots on TLC
Symptoms:
-
Elongated or "comet-shaped" spots on the TLC plate after analysis of fractions.[11]
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overload on TLC Plate | Spot a more dilute solution of the fraction on the TLC plate. |
| Acidic or Basic Nature of the Compound | If your liquid crystal intermediate is acidic or basic, it can interact unfavorably with the silica gel. Add a small amount of a modifier to the eluent: triethylamine for basic compounds or acetic acid for acidic compounds. |
| Incomplete Dissolution of the Sample | Ensure the sample is fully dissolved in the loading solvent before applying it to the column. |
| Decomposition on the TLC Plate | As with the column, the compound may be decomposing on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my liquid crystal intermediate?
A1: The choice of stationary phase depends on the polarity of your compound.[12][13]
-
Normal-Phase Chromatography: For most non-polar to moderately polar liquid crystal intermediates, silica gel is a good starting point. Alumina can be a good alternative for compounds that are sensitive to the acidity of silica gel.[2]
-
Reverse-Phase Chromatography: For highly polar liquid crystal intermediates, a reverse-phase stationary phase (like C18-bonded silica) with a polar mobile phase may be more effective.[12]
Q2: What is the difference between isocratic and gradient elution, and when should I use each?
A2:
-
Isocratic Elution: Uses a constant solvent composition throughout the separation.[9][14] It is simpler to perform and is suitable for separating compounds with similar polarities.[9]
-
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing the proportion of the more polar solvent.[1][9] This is useful for separating mixtures containing compounds with a wide range of polarities, as it can speed up the elution of strongly retained components and improve peak shape.[1][8]
| Elution Type | Advantages | Disadvantages |
| Isocratic | Simple, reproducible, good for simple mixtures.[9] | Can lead to long run times and broad peaks for strongly retained compounds.[8][14] |
| Gradient | Faster analysis for complex mixtures, sharper peaks for late-eluting compounds.[8][9][15] | More complex to set up, requires column re-equilibration.[14] |
Q3: How do I properly pack a chromatography column?
A3: Proper column packing is crucial for good separation.[6] The "slurry method" is commonly used:
-
Place a small plug of cotton or glass wool at the bottom of the column.[16]
-
Add a thin layer of sand.[16]
-
In a separate beaker, create a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[16]
-
Allow the stationary phase to settle, draining excess solvent until the solvent level is just above the top of the stationary phase.
-
Add a protective layer of sand on top of the stationary phase.[7]
Experimental Protocol: General Column Chromatography Procedure
-
Preparation of the Column:
-
Secure a glass column of appropriate size vertically to a stand.[17]
-
Pack the column with the chosen stationary phase using the slurry method as described above.
-
-
Sample Loading:
-
Dissolve the crude liquid crystal intermediate in a minimal amount of the eluent or a low-boiling point solvent.
-
Carefully apply the sample solution to the top of the column.[18]
-
Alternatively, for samples not readily soluble, use the "dry loading" method: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column, ensuring the solvent level is always above the stationary phase to prevent cracking.
-
If using gradient elution, gradually increase the polarity of the eluent according to your predetermined solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under a UV lamp or with an appropriate stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified liquid crystal intermediate.
-
References
- 1. biotage.com [biotage.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. Purification [chem.rochester.edu]
- 11. epruibiotech.com [epruibiotech.com]
- 12. Choosing Your LC Stationary Phase [restek.com]
- 13. biocompare.com [biocompare.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. orgchemboulder.com [orgchemboulder.com]
Characterization of byproducts in 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors related to the common synthetic routes, such as Friedel-Crafts acylation/alkylation followed by reduction and bromination.[1]
-
Incomplete Bromination: The bromination of the (4-pentylcyclohexyl)benzene precursor may be incomplete.
-
Solution: Ensure the use of an appropriate brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃, or N-Bromosuccinimide) and optimize the reaction time and temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
-
Side Reactions: Competing side reactions, such as the formation of poly-brominated species or degradation of the starting material, can reduce the yield of the desired monosubstituted product.
-
Solution: Control the stoichiometry of the brominating agent carefully. A slow, dropwise addition of bromine at a controlled temperature can minimize over-bromination.[2]
-
-
Loss during Work-up and Purification: The product may be lost during aqueous washes or purification steps.
-
Solution: Ensure proper phase separation during extraction. When performing column chromatography, select a solvent system that provides good separation between the product and impurities to minimize product loss in mixed fractions.
-
-
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
-
Question: My GC-MS analysis shows several unexpected peaks besides the main product peak. What could these impurities be?
-
Answer: The presence of unexpected peaks in your GC-MS analysis indicates the formation of byproducts or the presence of unreacted starting materials. Common impurities are listed in the data table below.
-
cis-Isomer: The synthesis may result in a mixture of trans- and cis-isomers of 1-Bromo-4-(4-pentylcyclohexyl)benzene. The trans-isomer is generally the thermodynamically more stable product, but kinetic control or specific reaction conditions might lead to the formation of the cis-isomer.
-
Identification: The cis- and trans-isomers will have the same mass-to-charge ratio (m/z) in the mass spectrum but will likely have different retention times in the gas chromatogram. Their fragmentation patterns may also show subtle differences.
-
-
Ortho- and Meta- Isomers: During the bromination of (4-pentylcyclohexyl)benzene, substitution at the ortho- or meta-positions of the benzene ring can occur, although the para-substituted product is typically favored due to steric hindrance from the bulky cyclohexyl group.
-
Identification: These isomers will have the same m/z as the desired product but different GC retention times. Their ¹H NMR spectra will show different splitting patterns in the aromatic region.
-
-
Unreacted Starting Material: The precursor, (4-pentylcyclohexyl)benzene, may be present if the bromination reaction did not go to completion.
-
Identification: This will have a lower molecular weight and a different retention time compared to the product.
-
-
Dibrominated Byproducts: Over-bromination can lead to the formation of dibrominated products, such as 1,2-Dibromo-4-(trans-4-pentylcyclohexyl)benzene or 1,3-Dibromo-4-(trans-4-pentylcyclohexyl)benzene.
-
Identification: These byproducts will have a higher molecular weight and longer retention times in the GC. The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.
-
-
Issue 3: Inconsistent NMR Spectra
-
Question: The ¹H or ¹³C NMR spectrum of my product shows more peaks than expected, or the integration values are incorrect. How do I interpret this?
-
Answer: Inconsistent NMR spectra are often indicative of a mixture of isomers or the presence of impurities.
-
Mixture of cis and trans Isomers: The presence of the cis-isomer alongside the trans-product will result in a more complex spectrum with two sets of peaks for the cyclohexyl and aromatic protons. The chemical shifts for the axial and equatorial protons in the cyclohexane ring will differ between the two isomers.
-
Presence of Ortho/Meta Isomers: Isomeric impurities will lead to additional signals in the aromatic region of the ¹H NMR spectrum with different coupling patterns compared to the para-substituted product.
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., dichloromethane, ethyl acetate, hexane) may be present.
-
Solution: Compare the chemical shifts of the unexpected peaks with known solvent peak tables. The product should be dried under high vacuum to remove residual solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
¹H NMR (in CDCl₃):
-
Aromatic protons: Two doublets in the range of δ 7.2-7.5 ppm and δ 6.9-7.1 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Cyclohexyl protons: A complex multiplet in the range of δ 1.0-2.5 ppm.
-
Pentyl group protons: A triplet for the terminal methyl group around δ 0.9 ppm, and multiplets for the methylene groups between δ 1.2-1.6 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: Four signals, with the carbon attached to the bromine atom being the most downfield, and the ipso-carbon attached to the cyclohexyl group also showing a distinct shift.
-
Cyclohexyl and pentyl carbons: Multiple signals in the aliphatic region (δ 14-45 ppm).
-
Q2: How can I best purify the final product to remove common byproducts?
A2: A combination of purification techniques is often necessary.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures) is an effective method for removing most impurities, especially isomeric byproducts.[2]
-
Column Chromatography: For liquid products or to separate isomers with similar polarities, column chromatography on silica gel is recommended. A non-polar eluent system, such as hexane or a hexane/dichloromethane gradient, will typically provide good separation.[5]
Q3: What are the key analytical techniques for characterizing the byproducts?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the exact structure of the main product and impurities, especially for distinguishing between isomers.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separation of the product from its byproducts, particularly for less volatile compounds.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| CAS Number | 79832-89-6 | [8][9] |
| Molecular Formula | C₁₇H₂₅Br | [8][9] |
| Molecular Weight | 309.28 g/mol | [8][9] |
| Appearance | White powder/solid | [10] |
| Purity (Typical) | >99.5% (GC) | [10][11] |
Table 2: Potential Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identification Features |
| (cis)-1-Bromo-4-(4-pentylcyclohexyl)benzene | C₁₇H₂₅Br | 309.28 | Same m/z as product in MS, different GC retention time, distinct NMR signals for cyclohexyl protons. |
| (4-Pentylcyclohexyl)benzene | C₁₇H₂₆ | 230.39 | Lower MW and shorter GC retention time than product.[12] |
| 1,2-Dibromo-4-(trans-4-pentylcyclohexyl)benzene | C₁₇H₂₄Br₂ | 388.18 | Higher MW and longer GC retention time. MS shows isotopic pattern for two bromines. |
| 1-Bromo-2-(trans-4-pentylcyclohexyl)benzene (ortho-isomer) | C₁₇H₂₅Br | 309.28 | Same m/z as product, different GC retention time, different aromatic proton splitting in ¹H NMR. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dissolve approximately 1 mg of the crude or purified product in 1 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[6]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the product peak based on its expected retention time and mass spectrum. Analyze the spectra of other peaks to identify potential byproducts by comparing their fragmentation patterns and molecular ions with the data in Table 2 and spectral libraries.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate all peaks. The aromatic region should be carefully analyzed for the characteristic splitting patterns of a para-substituted benzene ring. The presence of additional complex multiplets in this region may indicate ortho or meta isomers. The aliphatic region should be analyzed for the signals of the pentyl and cyclohexyl groups.
Visualizations
Caption: Troubleshooting workflow for identifying unknown byproducts.
Caption: General purification workflow for the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 10. myuchem.com [myuchem.com]
- 11. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzen _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 12. (4-Pentylcyclohexyl)Benzene [chemicalbook.com]
Technical Support Center: Enhancing the Stability of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key liquid crystal monomer. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common stability issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a liquid crystal monomer crucial for the synthesis of advanced liquid crystal materials used in displays and other optoelectronic devices. Its stability is paramount as impurities arising from degradation can significantly alter the physical properties of the final liquid crystal mixture, such as the clearing point, viscosity, and electro-optical performance.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure, the two most probable degradation pathways are photodegradation and hydrolysis.
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly in the 290-350 nm range, can induce the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species. This can initiate a chain reaction, resulting in a variety of byproducts.
-
Hydrolysis: Although aryl halides are generally resistant to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic contaminants, can lead to the replacement of the bromine atom with a hydroxyl group, forming the corresponding phenol derivative.
Q3: What are the visible signs of degradation?
A3: Degradation of this compound can manifest as:
-
Discoloration: The initially white powder may develop a yellowish or brownish tint.
-
Changes in Physical Properties: A decrease in the clearing point (nematic-to-isotropic transition temperature) of liquid crystal mixtures containing the degraded monomer is a common indicator.
-
Insolubility: The formation of insoluble particulate matter may be observed.
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure maximum stability, this compound should be stored in a tightly sealed, opaque container (e.g., an amber glass vial) to protect it from light and moisture. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen. It is recommended to store the compound in a cool, dark, and dry place, such as a desiccator at room temperature.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing of the compound upon storage | 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidation: Reaction with atmospheric oxygen. | 1. Store the compound in an opaque, airtight container in a dark environment. 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. Consider adding a phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.05-0.1 wt%). |
| Decreased clearing point of a liquid crystal mixture containing the monomer | 1. Presence of impurities: Degradation products act as impurities that disrupt the liquid crystal phase. 2. Hydrolysis: Reaction with residual moisture in the mixture components or the environment. | 1. Confirm the purity of the monomer using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). 2. Ensure all components of the liquid crystal mixture are thoroughly dried before mixing. Perform mixing operations in a dry, inert atmosphere (e.g., a glovebox). |
| Inconsistent results in subsequent reactions (e.g., Suzuki coupling) | 1. Formation of dehalogenated byproduct: The bromine atom is replaced by a hydrogen atom, rendering the molecule unreactive in cross-coupling reactions. 2. Presence of inhibitory impurities: Degradation products may interfere with the catalytic cycle. | 1. Analyze the starting material for the presence of 4-(trans-4-pentylcyclohexyl)benzene using GC-MS. 2. Purify the monomer by recrystallization or column chromatography before use. 3. Implement a stabilization strategy during storage (see FAQs and Experimental Protocols). |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol allows for a rapid assessment of the thermal and photostability of this compound.
1. Materials:
-
This compound
-
Oven capable of maintaining a constant temperature (e.g., 60 °C)
-
UV chamber with a controlled light source (e.g., 340 nm fluorescent lamp)
-
Amber and clear glass vials with airtight seals
-
Analytical balance
-
GC-MS or HPLC system
2. Procedure:
-
Weigh equal amounts of the compound (e.g., 100 mg) into a series of amber and clear glass vials.
-
For thermal stability testing, place a set of amber vials in an oven at a constant elevated temperature (e.g., 60 °C).
-
For photostability testing, place a set of clear vials in a UV chamber at a controlled temperature (e.g., 25 °C).
-
As a control, store a set of amber vials in a dark, room temperature environment.
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each condition.
-
Analyze the purity of the sample using a validated GC-MS or HPLC method to quantify the remaining parent compound and identify any degradation products.
3. Data Presentation:
Summarize the percentage of the remaining parent compound at each time point in a table for easy comparison.
| Time (hours) | Control (% Purity) | Thermal Stress (60 °C) (% Purity) | Photochemical Stress (UV) (% Purity) |
| 0 | 100 | 100 | 100 |
| 24 | |||
| 48 | |||
| 72 | |||
| 168 |
Protocol 2: Stabilization with Antioxidants and UV Stabilizers
This protocol outlines a method for evaluating the effectiveness of various stabilizers.
1. Materials:
-
This compound
-
Stabilizers:
-
Phenolic Antioxidant: Butylated Hydroxytoluene (BHT)
-
Hindered Amine Light Stabilizer (HALS): e.g., Tinuvin 770
-
UV Absorber: e.g., a benzotriazole-based UV absorber
-
-
Volatile solvent (e.g., dichloromethane or hexane)
-
Rotary evaporator
2. Procedure:
-
Prepare stock solutions of each stabilizer in the chosen solvent at a known concentration.
-
In separate flasks, dissolve a known amount of this compound in the solvent.
-
Add the stabilizer stock solution to achieve the desired final concentration (e.g., 0.1 wt%). Prepare a control sample with no stabilizer.
-
Remove the solvent using a rotary evaporator to obtain a homogeneous mixture of the compound and the stabilizer.
-
Subject the stabilized and control samples to accelerated stability testing as described in Protocol 1.
-
Analyze the samples at each time point to determine the extent of degradation.
3. Data Presentation:
Present the data in a table comparing the purity of the unstabilized and stabilized samples under stress conditions.
| Stabilizer (0.1 wt%) | Initial Purity (%) | Purity after 168h at 60 °C (%) | Purity after 168h UV Exposure (%) |
| None (Control) | 100 | ||
| BHT | 100 | ||
| HALS (Tinuvin 770) | 100 | ||
| UV Absorber | 100 |
Visualizations
References
Validation & Comparative
A Comparative Guide to Liquid Crystal Intermediates: 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene vs. 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of liquid crystal displays (LCDs) and advanced organic synthesis, the choice of molecular precursors is paramount to achieving desired material properties. This guide provides a detailed comparison of two key intermediates: 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene and 1-Bromo-4-(trans-4-propylcyclohexyl)benzene. These compounds, differing only by the length of their terminal alkyl chains, serve as crucial building blocks for the synthesis of high-performance liquid crystal materials. Their structural nuances lead to distinct effects on the mesomorphic and electro-optical properties of the final liquid crystal mixtures.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these intermediates is essential for their application. The following table summarizes key parameters for both compounds.
| Property | This compound | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene |
| CAS Number | 79832-89-6 | 86579-53-5 |
| Molecular Formula | C₁₇H₂₅Br | C₁₅H₂₁Br |
| Molecular Weight | 309.28 g/mol | 281.23 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Boiling Point | 363 °C at 760 mmHg | 332.1 °C at 760 mmHg |
| Flash Point | 165.9 °C | 149.4 °C |
| Density | 1.129 g/cm³ | 1.167 g/cm³ |
| Refractive Index | 1.518 | 1.524 |
Performance in Liquid Crystal Mixtures: A Comparative Analysis
While direct, side-by-side experimental data for liquid crystal mixtures formulated with these specific bromo-compounds is not extensively published, we can extrapolate their performance based on well-established structure-property relationships in liquid crystal chemistry. The length of the alkyl chain is a critical determinant of the mesomorphic and electro-optical behavior of the resulting liquid crystal materials.
| Performance Parameter | Expected Influence of this compound | Expected Influence of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene |
| Clearing Point (Nematic-Isotropic Transition Temperature) | Higher clearing point due to increased molecular length and anisotropy. | Lower clearing point compared to the pentyl analogue. |
| Birefringence (Δn) | Higher birefringence due to the longer, more polarizable pentyl chain. | Lower birefringence compared to the pentyl analogue. |
| Dielectric Anisotropy (Δε) | The bromine atom contributes to a positive dielectric anisotropy. The longer pentyl chain may slightly increase this value compared to the propyl version. | Positive dielectric anisotropy, potentially slightly lower than the pentyl derivative. |
| Viscosity | Higher rotational viscosity due to the longer alkyl chain, potentially leading to slower switching times. | Lower rotational viscosity, contributing to faster response times in display applications.[1] |
| Thermal Stability | The trans-cyclohexyl ring structure imparts good thermal stability.[2] | The trans-cyclohexyl ring structure imparts good thermal stability.[1] |
Note: The values in the table above are qualitative comparisons based on established principles. The exact quantitative impact would depend on the specific composition of the liquid crystal mixture.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the title compounds and the characterization of their liquid crystal properties.
Experimental Protocol: Synthesis of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene
This is a generalized two-step synthesis.
Step 1: Friedel-Crafts Acylation of Bromobenzene with Cyclohexanecarbonyl Chloride
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0°C, add cyclohexanecarbonyl chloride (1.0 eq).
-
Add bromobenzene (1.2 eq) dropwise to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (4-bromophenyl)(cyclohexyl)methanone.
Step 2: Wolff-Kishner or Clemmensen Reduction of the Ketone
-
Wolff-Kishner Reduction:
-
To a solution of the ketone from Step 1 in diethylene glycol, add hydrazine hydrate (3.0 eq) and potassium hydroxide (3.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Distill off the water and excess hydrazine.
-
Continue to reflux at a higher temperature for another 4 hours.
-
Cool the mixture, add water, and extract with ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-bromo-4-(trans-4-alkylcyclohexyl)benzene.
-
-
Clemmensen Reduction:
-
Add amalgamated zinc (prepared from zinc dust and mercuric chloride) to a flask containing the ketone from Step 1.
-
Add concentrated hydrochloric acid and reflux the mixture for 24 hours, with periodic additions of more acid.
-
After cooling, extract the product with toluene.
-
Wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify by column chromatography.
-
Experimental Protocol: Characterization of Liquid Crystal Properties
1. Determination of Clearing Point (Nematic-to-Isotropic Transition Temperature):
-
A small sample of the liquid crystal mixture is placed on a microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is heated at a controlled rate (e.g., 1°C/min).
-
The temperature at which the birefringent nematic texture disappears and the sample becomes completely dark (isotropic) is recorded as the clearing point.
2. Measurement of Birefringence (Δn):
-
A liquid crystal cell with a known thickness (d) and planar alignment is filled with the liquid crystal mixture.
-
The cell is placed between crossed polarizers in a spectrometer.
-
The transmission spectrum is recorded as a function of wavelength (λ).
-
The birefringence is calculated from the positions of the transmission maxima and minima using the formula: Δn = kλ / d, where k is an integer or half-integer.
3. Measurement of Dielectric Anisotropy (Δε):
-
Two types of liquid crystal cells are used: one with planar alignment and one with homeotropic alignment.
-
The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
The dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director are calculated from the capacitance values and cell geometry.
-
The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.
Visualizing the Synthesis and Structure-Property Relationship
The following diagrams illustrate the generalized synthetic pathway and the relationship between the alkyl chain length and key liquid crystal properties.
Caption: Generalized synthetic workflow for 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene.
Caption: Influence of alkyl chain length on key liquid crystal properties.
Conclusion
The choice between this compound and 1-Bromo-4-(trans-4-propylcyclohexyl)benzene as a liquid crystal intermediate depends on the desired properties of the final material. The pentyl derivative is expected to contribute to a higher clearing point and birefringence, which is advantageous for applications requiring a wide operating temperature range and high contrast. Conversely, the propyl derivative is likely to result in lower viscosity, leading to faster switching speeds, a critical factor for high-refresh-rate displays. Researchers and developers must weigh these trade-offs to select the optimal precursor for their specific application, whether in advanced display technologies or as a versatile building block in organic synthesis.
References
A Comparative Analysis of Suzuki and Stille Coupling for Liquid Crystal Synthesis
In the synthesis of liquid crystals, the formation of carbon-carbon (C-C) bonds to construct the rigid mesogenic core is a critical step. Among the various cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods. This guide provides a detailed comparative analysis of these two reactions, offering insights into their respective advantages and disadvantages in the context of liquid crystal synthesis, supported by experimental data and protocols.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity, considered "greener".[1] | High toxicity of organotin reagents, requiring careful handling and disposal.[1] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Byproducts | Boron-based byproducts are often water-soluble and easily removed.[1] | Tin-based byproducts can be challenging to remove completely from the product.[1][2] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases and acidic protons.[1][3] | Excellent and very broad functional group tolerance.[1][2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[1][4] | Often proceeds under neutral conditions, though additives can be used.[1][5] |
Performance Comparison: A Data-Driven Perspective
The choice between Suzuki and Stille coupling often hinges on the specific molecular target and the functional groups present. For many liquid crystal syntheses, which often involve relatively stable aromatic halides and boronic acids, the Suzuki coupling is a popular choice due to its lower toxicity and easier workup.[6] However, for complex liquid crystal molecules with sensitive functional groups, the milder, base-free conditions of the Stille coupling can be advantageous, potentially leading to higher yields.[3]
Below are tables summarizing typical reaction conditions and yields for the synthesis of biphenyl derivatives, a common core structure in calamitic liquid crystals.
Table 1: Suzuki Coupling - Synthesis of 4-alkyl-4'-cyanobiphenyls
| Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-Pentylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| 4-Iodobenzonitrile | 4-Heptylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~92 |
| 4-Bromobenzonitrile | 4-Propylphenylboronic acid | Pd/C (5) | Na₂CO₃ | Ethanol/H₂O | 80 | 16 | ~88 |
Table 2: Stille Coupling - Synthesis of 4-alkyl-4'-cyanobiphenyls
| Aryl Halide | Organotin Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-Pentylphenyl(tributyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~90 |
| 4-Iodobenzonitrile | 4-Heptylphenyl(trimethyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | CuI | DMF | 80 | 6 | ~94 |
| 4-Bromobenzonitrile | 4-Propylphenyl(tributyl)stannane | AsPh₃PdCl₂ (3) | LiCl | THF | 70 | 24 | ~85 |
Experimental Protocols
Below are representative experimental protocols for the synthesis of a 4,4'-disubstituted biphenyl, a foundational structure for many liquid crystals, using both Suzuki and Stille couplings.
Suzuki Coupling: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
4-Pentylphenylboronic acid (1.2 mmol, 211 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, 4-pentylphenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-cyano-4'-pentylbiphenyl.
Stille Coupling: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
(4-Pentylphenyl)tributylstannane (1.1 mmol, 488 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene via syringe.
-
Add (4-pentylphenyl)tributylstannane to the mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyano-4'-pentylbiphenyl.
Experimental Workflow Visualization
The following diagrams illustrate the generalized experimental workflows for the Suzuki and Stille coupling reactions in the context of liquid crystal synthesis.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective for the synthesis of liquid crystals. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts, making it particularly suitable for larger-scale synthesis.[7] However, for substrates bearing base-sensitive functional groups or for couplings involving sterically hindered partners, the Stille reaction, with its typically neutral conditions and high functional group tolerance, can be a superior choice, despite the significant toxicity concerns and challenges associated with removing organotin residues.[1][3] The ultimate decision will depend on a careful evaluation of the specific synthetic target, the availability of starting materials, and the desired scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 7. benchchem.com [benchchem.com]
Purity Analysis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and application of liquid crystal materials, the purity of precursors like 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is of paramount importance.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this key liquid crystal intermediate. The information presented is supported by established experimental principles and comparative data to aid in selecting the most appropriate analytical methodology.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical technique for purity determination hinges on the specific requirements of the analysis, including the need for quantitation of the main component, identification of unknown impurities, and the desired level of accuracy. While HPLC is a widely adopted method for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range Determined |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity for separating the main compound from related impurities. Robust and widely available. | Requires reference standards for impurity identification and quantification. May not be suitable for highly volatile or thermally labile impurities. | 95.0% - 99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. High sensitivity and specificity.[2][3] | Requires the analyte to be volatile and thermally stable.[2] Derivatization may be necessary for non-volatile compounds. | >99.0% (by GC)[4] |
| Quantitative NMR (qNMR) | Absolute quantification against a certified internal standard. | Provides a direct, absolute measure of purity without the need for specific impurity reference standards.[5][6][7] Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | 98.0% - 100.0% |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This proposed method is based on common practices for the analysis of non-polar, aromatic compounds.[8][9]
-
Instrumentation : HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of potential volatile impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : Capillary column suitable for non-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 280 °C.
-
Oven Temperature Program : Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-450.
-
Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or hexane.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides an absolute purity determination.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent : Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and internal standard are fully soluble.
-
Experimental Parameters : A sufficiently long relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest). A 90° pulse angle should be used.
-
Data Processing : The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons each signal represents, their molecular weights, and the weighed masses.[5][10]
Logical Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, incorporating orthogonal methods for robust characterization.
Caption: A workflow for the comprehensive purity analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. blog.organomation.com [blog.organomation.com]
- 3. m.youtube.com [m.youtube.com]
- 4. myuchem.com [myuchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Spectroscopic Validation of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the molecular structure of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. By presenting predicted and comparative experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of this compound and its structural analogs.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound and its constitutional isomers or related compounds. This information is crucial for confirming the identity and purity of these molecules in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Comparative)
| Compound | Aromatic Protons (ppm) | Cyclohexyl Protons (ppm) | Alkyl Protons (ppm) | Solvent |
| This compound (Predicted) | ~7.38 (d, 2H), ~7.09 (d, 2H) | ~2.45 (tt, 1H), ~1.85 (m, 4H), ~1.40 (m, 4H), ~1.05 (m, 2H) | ~1.28 (m, 6H), ~0.88 (t, 3H) | CDCl₃ |
| 1-Bromo-4-propylbenzene | 7.37 (d, 2H), 7.04 (d, 2H) | - | 2.53 (t, 2H), 1.61 (sext, 2H), 0.92 (t, 3H) | CDCl₃ |
| 1-Bromo-4-ethylbenzene | 7.40 (d, 2H), 7.09 (d, 2H) | - | 2.62 (q, 2H), 1.21 (t, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Comparative)
| Compound | Aromatic Carbons (ppm) | Cyclohexyl Carbons (ppm) | Alkyl Carbons (ppm) | Solvent |
| This compound (Predicted) | ~145.8, ~131.5, ~128.6, ~119.8 | ~43.8, ~37.2, ~34.5, ~33.8 | ~36.7, ~32.2, ~22.8, ~14.2 | CDCl₃ |
| 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene[1] | 147.3, 128.5, 127.8, 125.5 | 44.2, 37.1, 34.1, 33.4 | 36.8, 32.0, 29.5, 22.8, 14.2 | CDCl₃ |
| 1-Bromo-4-ethylbenzene | 143.2, 131.5, 129.8, 119.9 | - | 28.5, 15.5 | CDCl₃ |
Table 3: IR Spectroscopic Data (Predicted and Comparative)
| Compound | Key Functional Group Stretches (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | C-H (aliphatic): ~2920, ~2850 | ~3070 | ~650-550 |
| Bromobenzene | - | ~3060 | ~680 |
| 1-Bromo-4-nitrobenzene[2] | NO₂ stretch: ~1520, ~1345 | ~3100 | ~670 |
Table 4: Mass Spectrometry Data (Predicted and Comparative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound (Predicted) | C₁₇H₂₅Br | 309.28 | 308/310 [M]⁺, 229 [M-Br]⁺, 171 [M-C₅H₁₁-Br]⁺, 91 |
| 1-Bromo-4-propylbenzene[3] | C₉H₁₁Br | 199.09 | 198/200 [M]⁺, 119 [M-Br]⁺, 91 |
| 1-Bromo-4-ethylbenzene[4] | C₈H₉Br | 185.06 | 184/186 [M]⁺, 105 [M-Br]⁺, 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 240 ppm) is necessary. A much larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.
Caption: Workflow for the spectroscopic validation of a chemical structure.
References
A Comparative Guide to the Mesomorphic Properties of Alkyl-Substituted Cyanobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mesomorphic properties of a homologous series of alkyl-substituted cyanobiphenyls (nCBs), which are foundational materials in the field of liquid crystals. Understanding the distinct characteristics of these compounds, such as 5CB, 6CB, 7CB, 8CB, and 9CB, is crucial for their application in display technologies, spatial light modulators, and advanced materials engineering. This document summarizes key experimental data and outlines the methodologies used for their characterization.
General Molecular Structure
The fundamental structure of an n-alkyl-cyanobiphenyl (nCB) consists of a flexible alkyl chain attached to a rigid biphenyl core with a terminal cyano group. The length of the alkyl chain (n) significantly influences the mesomorphic properties of the compound.
Caption: General molecular structure of n-alkyl-cyanobiphenyl (nCB).
Comparative Data of Mesomorphic Properties
The following table summarizes the key physical properties of the nCB homologous series. These values are critical for selecting the appropriate liquid crystal for a specific application, as they dictate the material's response to temperature and electric fields.
| Compound | Alkyl Chain (n) | TC-N (°C) | TN-I (°C) | Δn (at 25°C, 589 nm) | Δε (at 25°C, 1 kHz) | K11 (pN) | K33 (pN) |
| 5CB | 5 | 22.5 | 35.0 | 0.18 - 0.20[1] | 11.5[2] | 6.4 | 10 |
| 6CB | 6 | 14.5 | 29.0 | ~0.15 | ~10.0 | 6.3 | 8.8 |
| 7CB | 7 | 28.5 | 42.0 | ~0.14 | ~9.0 | 6.5 | 9.0 |
| 8CB | 8 | 21.5 (C-SmA) | 33.5 (SmA-N) | ~0.13 | ~8.0 | 5.8 | 8.5 |
| 9CB | 9 | 40.5 (C-SmA) | 48.0 (SmA-N) | ~0.12 | ~7.0 | - | - |
Note: Values for birefringence (Δn), dielectric anisotropy (Δε), and elastic constants (K₁₁ - splay, K₃₃ - bend) can vary with temperature and measurement frequency. The provided values are approximate and for comparative purposes. 8CB and 9CB exhibit a smectic A phase before the nematic phase.
Experimental Protocols
The characterization of the mesomorphic properties of cyanobiphenyls involves a suite of standard experimental techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[3]
-
Principle: The instrument measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks on the thermogram.
-
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min).
-
The onset or peak of a thermal event on the heating or cooling curve indicates a phase transition temperature (e.g., crystal to nematic, nematic to isotropic).[3][4]
-
Polarized Optical Microscopy (POM)
POM is used to identify and characterize the different liquid crystal mesophases by observing their unique optical textures.[4]
-
Principle: Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures.
-
Methodology:
-
A small amount of the liquid crystal is placed between a glass slide and a coverslip.
-
The sample is placed on a hot stage on the microscope to control the temperature.
-
The sample is observed through crossed polarizers as it is heated and cooled through its phase transitions.
-
The nematic phase typically exhibits a "schlieren" or "marbled" texture, while the smectic A phase may show a "focal-conic" or "homeotropic" texture.
-
Electro-optical and Dielectric Measurements
These experiments determine the dielectric anisotropy and elastic constants by measuring the capacitance and optical response of a liquid crystal cell to an applied electric field.
-
Principle: The positive dielectric anisotropy of nCBs causes the molecules to align parallel to an applied electric field. The threshold voltage required to induce this reorientation (the Fréedericksz transition) is related to the splay elastic constant (K₁₁).[5] The dielectric permittivity is measured parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director to determine the dielectric anisotropy (Δε = ε|| - ε⊥).[2][6]
-
Methodology:
-
The liquid crystal is introduced into a cell composed of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces are treated to promote a specific initial alignment (planar or homeotropic).
-
For dielectric measurements, the capacitance of the cell is measured with and without an aligning electric field at a specific frequency (e.g., 1 kHz).
-
For elastic constant measurements, an increasing voltage is applied across the cell, and the change in capacitance or optical transmittance is monitored to determine the Fréedericksz threshold voltage.[5]
-
Birefringence Measurement
The birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a measure of the optical anisotropy of the material.
-
Principle: Techniques like the Abbé refractometer or spectrophotometric methods are used to measure ne and no.
-
Methodology (Wedge Cell Method):
-
The liquid crystal is placed in a wedge-shaped cell with a known angle.
-
The cell is placed in a spectrometer, and the interference pattern of transmitted light is measured.
-
The refractive indices and birefringence can be calculated from the spacing of the interference fringes.[7]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel alkyl-substituted cyanobiphenyl.
Caption: A typical experimental workflow for the characterization of nCBs.
Conclusion
The length of the alkyl chain in the n-cyanobiphenyl series systematically influences the mesomorphic properties. Generally, an increase in chain length leads to a decrease in the nematic-isotropic transition temperature and a decrease in both birefringence and dielectric anisotropy. For longer chain lengths (n ≥ 8), smectic phases become more prominent. The choice of a specific nCB compound is therefore a trade-off between these properties, and a thorough understanding of this homologous series is essential for the rational design of liquid crystal mixtures for various applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of the elastic constants of a liquid crystal - UBC Library Open Collections [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthetic Routes of 4'-Alkyl-4-Cyanobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic strategies for preparing 4'-alkyl-4-cyanobiphenyls, compounds of significant interest in materials science and as intermediates in pharmaceutical synthesis. We will explore three major routes: transition-metal catalyzed cross-coupling reactions, a modern one-pot synthesis from terephthalonitrile, and the classical multi-step approach. This guide presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research and development objective.
Comparison of Synthetic Routes
The choice of synthetic route to 4'-alkyl-4-cyanobiphenyls is often a trade-off between factors such as overall yield, cost and availability of starting materials, reaction conditions, and functional group tolerance. The following table summarizes the key quantitative and qualitative aspects of the three main approaches.
| Parameter | Transition-Metal Catalyzed Cross-Coupling (Suzuki, Kumada, Negishi) | One-Pot Synthesis from Terephthalonitrile | Classical Multi-Step Synthesis |
| Typical Overall Yield | High (often >80%) | Moderate to High (44-75%)[1] | Moderate |
| Number of Steps | 1-2 steps | 1 (one-pot) | 3-4 steps |
| Starting Materials | Halogenated benzenes/biphenyls, organoboron/organozinc/Grignard reagents | Terephthalonitrile, aromatic nitriles, alkyl halides[1] | Biphenyl, acyl chloride, hydrazine/Zn(Hg), copper cyanide |
| Catalyst/Reagent Cost | Can be high (Palladium catalysts, phosphine ligands) | Low (Sodium metal)[1] | Generally low to moderate |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere often required | Low temperature (-33 °C), liquid ammonia solvent[1] | Can involve harsh conditions (high temperatures, strong acids/bases) |
| Functional Group Tolerance | Good to excellent (Suzuki and Negishi are generally more tolerant than Kumada)[2][3] | Good, compatible with various functionalized alkyl halides[1] | Poor, limited by the harsh reagents used in acylation and reduction steps |
| Key Advantages | High yields, high purity, well-established and versatile | High atom economy, operational simplicity, use of readily available reagents[1] | Utilizes basic starting materials, well-understood reactions |
| Key Disadvantages | Cost of catalysts, potential for metal contamination in the final product | Use of liquid ammonia requires specialized equipment, yields can be substrate-dependent[1] | Multiple steps lead to lower overall yield, often harsh reaction conditions |
Experimental Protocols
Transition-Metal Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. It involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex.
Synthesis of 4'-pentyl-4-cyanobiphenyl via Suzuki-Miyaura Coupling
-
Materials: 4-bromobenzonitrile, 4-pentylphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-pentylphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford 4'-pentyl-4-cyanobiphenyl.
-
One-Pot Synthesis from Terephthalonitrile
This modern approach offers an efficient, transition-metal-free route to 4'-alkyl-4-cyanobiphenyls. It relies on the cross-coupling of a terephthalonitrile dianion with a neutral aromatic nitrile, followed by in-situ alkylation.
Synthesis of 4'-butyl-4-cyanobiphenyl via One-Pot Reaction [1]
-
Materials: Terephthalonitrile, sodium metal, liquid ammonia, benzonitrile, butyl bromide.
-
Procedure:
-
A flame-dried flask under an inert atmosphere is cooled to approximately -33 °C and filled with condensed liquid ammonia (ca. 250 mL).
-
Terephthalonitrile (75 mmol) is added, followed by the portion-wise addition of metallic sodium (155 mmol). The mixture turns dark as the dianion forms.
-
After stirring for 10 minutes, benzonitrile (112.5 mmol) is added dropwise, and the reaction is stirred for 1.5 hours.
-
Butyl bromide (90.0 mmol) is then added dropwise, and the mixture is stirred for an additional 2 hours.
-
Diethyl ether (150 mL) is slowly added, and the ammonia is allowed to evaporate.
-
Distilled water (300 mL) is added, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography. A yield of 56% has been reported for this specific reaction.[1]
-
Classical Multi-Step Synthesis
This traditional route involves the construction of the 4-alkylbiphenyl core followed by the introduction of the cyano group.
Synthesis of 4'-pentyl-4-cyanobiphenyl
-
Step 1: Friedel-Crafts Acylation of Biphenyl
-
Materials: Biphenyl, pentanoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure: To a stirred suspension of aluminum chloride (1.2 equiv) in dry DCM at 0 °C, a solution of biphenyl (1.0 equiv) and pentanoyl chloride (1.1 equiv) in DCM is added dropwise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring it onto ice-water with concentrated HCl. The organic layer is separated, washed, dried, and concentrated to give 4-pentanoylbiphenyl.
-
-
Step 2: Wolff-Kishner Reduction of 4-pentanoylbiphenyl
-
Materials: 4-pentanoylbiphenyl, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.
-
Procedure: A mixture of 4-pentanoylbiphenyl (1.0 equiv), hydrazine hydrate (10 equiv), and potassium hydroxide (4 equiv) in diethylene glycol is heated to reflux for 4 hours. The mixture is cooled, diluted with water, and extracted with ether. The organic layer is washed, dried, and concentrated to yield 4-pentylbiphenyl.
-
-
Step 3: Bromination of 4-pentylbiphenyl
-
Materials: 4-pentylbiphenyl, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄).
-
Procedure: A mixture of 4-pentylbiphenyl (1.0 equiv) and NBS (1.1 equiv) in CCl₄ is refluxed with a catalytic amount of benzoyl peroxide overnight. The reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified to give 4'-bromo-4-pentylbiphenyl.
-
-
Step 4: Rosenmund-von Braun Cyanation of 4'-bromo-4-pentylbiphenyl [4]
-
Materials: 4'-bromo-4-pentylbiphenyl, copper(I) cyanide (CuCN), dimethylformamide (DMF).
-
Procedure: A mixture of 4'-bromo-4-pentylbiphenyl (1.0 equiv) and copper(I) cyanide (1.2 equiv) in DMF is heated to reflux for 6 hours. The reaction mixture is cooled and poured into a solution of ferric chloride in aqueous HCl. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography and/or crystallization to yield 4'-pentyl-4-cyanobiphenyl.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three primary synthetic routes discussed.
Conclusion
The synthesis of 4'-alkyl-4-cyanobiphenyls can be achieved through several distinct routes, each with its own set of advantages and limitations. For high-yield, clean reactions with good functional group tolerance, transition-metal catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, are often the methods of choice in modern organic synthesis. The one-pot synthesis from terephthalonitrile represents an innovative and efficient alternative that avoids costly and potentially toxic transition metals, making it an attractive option for large-scale synthesis where the necessary equipment for handling liquid ammonia is available. The classical multi-step synthesis , while educational and utilizing fundamental organic reactions, is generally less efficient due to the number of steps and the often harsh reaction conditions, which can limit its applicability for complex molecules. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the chemical nature of the desired final product.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Liquid Crystals Derived from Diverse Bromo-Intermediates
For researchers, scientists, and professionals in drug development, the molecular architecture of liquid crystals (LCs) is a critical determinant of their physicochemical properties and, consequently, their performance in various applications. The incorporation of bromine atoms into the core structures of LCs, facilitated by a range of bromo-intermediates, offers a powerful tool for tuning these properties. This guide provides a comprehensive comparison of the performance of liquid crystals synthesized from different bromo-intermediates, supported by experimental data and detailed protocols.
The choice of bromo-intermediate—be it a biphenyl, chalcone, or naphthalene derivative—profoundly influences the mesomorphic behavior, optical properties, and stimulus-responsiveness of the resulting liquid crystals. Understanding these structure-property relationships is paramount for the rational design of LCs with tailored functionalities.
Comparative Performance Data
The following tables summarize key performance parameters of liquid crystals derived from various bromo-intermediates. The data has been compiled from different research sources and is intended to provide a comparative overview. Direct comparison should be approached with caution due to potential variations in experimental conditions across studies.
| Bromo-Intermediate Core | Compound/Series | Mesophase(s) | Transition Temperatures (°C) | Reference |
| Bromo-Biphenyl | 4-Heptyl-4′-cyanobiphenyl (7CB4) | Nematic (N) | Cr ↔ N: ~22.5, N ↔ I: ~42.5 | [1] |
| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate (In series) | Nematic (N) | High thermal stability, wide nematogenic ranges | [2] | |
| Bromo-Chalcone | (E)-1-(4-bromophenyl)-3-(2,4,6-tribromophenyl)prop-2-en-1-one | Crystalline | - | [3] |
| Macroalgae-Inspired Brominated Chalcones | - | - | [4][5] | |
| Bromo-Naphthalene | 2,6-di((E)-styryl)naphthalene (DSN) | Crystalline | - | [6] |
| Luminescent Naphthalene-based LCs | Smectic and/or Nematic | Varies with structure | [7] |
Note: "Cr" denotes the crystalline phase, "N" the nematic phase, "Sm" the smectic phase, and "I" the isotropic liquid phase. Transition temperatures indicate the onset of the phase change upon heating.
| Bromo-Intermediate Core | Compound/Series | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Key Feature | Reference |
| Bromo-Biphenyl | Biphenyl Azomethine/Ester LCs | Varies with structure | High | High thermal stability | [2] |
| Bromo-Chalcone | - | - | - | Potential for bioactivity (anti-inflammatory, antimicrobial) | [3][4][8][9] |
| Bromo-Naphthalene | Luminescent Naphthalene-based LCs | - | - | Luminescence | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of liquid crystals. Below are standard protocols for the key experimental techniques used to evaluate the performance of the liquid crystals discussed in this guide.
Polarizing Optical Microscopy (POM)
Purpose: To identify liquid crystalline phases and observe their characteristic textures.
Protocol:
-
A small sample of the liquid crystal is placed between a clean glass slide and a coverslip.
-
The sample is heated on a hot stage at a controlled rate (e.g., 1-10 °C/min).
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
The distinct optical textures that appear upon heating and cooling are recorded and used to identify the different mesophases (e.g., nematic, smectic A, smectic C).[10]
Differential Scanning Calorimetry (DSC)
Purpose: To determine the phase transition temperatures and associated enthalpy changes.
Protocol:
-
A small, accurately weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument.
-
The heat flow to the sample is measured as a function of temperature.
-
Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram, providing precise transition temperatures and enthalpy values.[11]
X-Ray Diffraction (XRD)
Purpose: To determine the molecular arrangement and layer spacing in different mesophases.
Protocol:
-
The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.
-
The sample is aligned, if necessary, using a magnetic or electric field.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern of the scattered X-rays is recorded on a detector.
-
The positions and intensities of the diffraction peaks are analyzed to determine the structure of the liquid crystal phase, such as the layer spacing in smectic phases.[12]
Visualizing Molecular Organization and Stimulus-Response
The functionality of liquid crystals is intrinsically linked to their molecular self-assembly and their response to external stimuli. Graphviz diagrams are provided below to illustrate these concepts.
Conclusion
The incorporation of bromine into liquid crystal scaffolds via different intermediates provides a versatile strategy for tuning their material properties. Bromo-biphenyl based LCs often exhibit stable and broad mesophase ranges, making them suitable for display applications.[2] Brominated chalcones, while less explored for traditional LC applications, show significant potential in the biomedical field due to their bioactivity.[3][4][8][9] Naphthalene-based bromo-intermediates open avenues for creating luminescent liquid crystals with applications in optoelectronics.[7] The choice of the bromo-intermediate is therefore a critical design parameter that allows for the fine-tuning of liquid crystal performance to meet the demands of specific technological and biomedical applications. Further research focusing on the direct comparison of these different classes of brominated liquid crystals under standardized conditions will be invaluable for advancing the field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Brominated chalcones as promising antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Stimuli on Liquid Crystalline Defects: From Defect Engineering to Switchable Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.rri.res.in [dspace.rri.res.in]
- 12. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for Liquid Crystal Precursors
For researchers and professionals in materials science and drug development, the efficient synthesis of liquid crystal precursors is a critical consideration. The selection of a synthetic pathway involves a trade-off between various factors including cost, yield, purity, scalability, and environmental impact. This guide provides an objective comparison of different synthetic routes for three key classes of liquid crystal precursors: 4'-alkyl-4-cyanobiphenyls, isothiocyanates, and fluorinated liquid crystals, supported by experimental data and detailed protocols.
4'-Alkyl-4-Cyanobiphenyls: The Case of 5CB
4'-Pentyl-4-cyanobiphenyl (5CB) is a foundational nematic liquid crystal. Its synthesis is a classic example of balancing traditional, cost-effective methods with modern, more efficient catalytic approaches.
Synthetic Pathways
Two primary strategies for the synthesis of 4'-alkyl-4-cyanobiphenyls are the "classic" route involving Friedel-Crafts acylation and a modern approach utilizing a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure.
Caption: Classic three-step synthesis of 5CB.
Caption: Suzuki-Miyaura route to 5CB.
Quantitative Comparison
| Parameter | Classic Route (Friedel-Crafts) | Suzuki-Miyaura Route |
| Starting Materials Cost | Low to moderate (uses bulk chemicals like 4-bromobiphenyl and AlCl₃) | Moderate to high (boronic acids and palladium catalysts can be expensive) |
| Overall Yield | Moderate (multi-step process with potential for yield loss at each stage) | High (often high-yielding, one-pot reaction for the key C-C bond formation) |
| Scalability | Well-established for industrial scale | Readily scalable, with catalyst loading being a key cost factor |
| Process Safety | Involves corrosive AlCl₃ and toxic CuCN | Generally safer reagents, though handling of palladium catalysts requires care |
| Environmental Impact | Generates significant aluminum and copper waste | Can be designed to be more environmentally benign, especially with catalyst recycling[1] |
| Purity of Final Product | Requires extensive purification, including distillation and crystallization[2] | Often results in cleaner reactions with easier purification |
Experimental Protocols
Protocol 1: Classic Synthesis of 4'-Pentyl-4-cyanobiphenyl (5CB)
This protocol is based on the original synthetic pathway developed for cyanobiphenyls.[2]
Step 1: Friedel-Crafts Acylation of 4-Bromobiphenyl
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq.) in an inert solvent like dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add pentanoyl chloride (1.0 eq.) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 4-bromobiphenyl (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture slowly into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 4-bromo-4'-pentanoylbiphenyl by recrystallization.
Step 2: Huang-Minlon Reduction
-
To a flask containing diethylene glycol, add the 4-bromo-4'-pentanoylbiphenyl from the previous step, potassium hydroxide (4.0 eq.), and hydrazine hydrate (3.0 eq.).
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
Once the temperature reaches ~200°C, reattach the condenser and reflux for an additional 3-4 hours.
-
Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the resulting 4-bromo-4'-pentylbiphenyl by distillation or column chromatography.
Step 3: Cyanation
-
In a flask, combine the 4-bromo-4'-pentylbiphenyl, cuprous cyanide (1.2 eq.), and dimethylformamide (DMF).
-
Heat the mixture to reflux under a nitrogen atmosphere for several hours.
-
Cool the reaction and pour it into a solution of ferric chloride in aqueous HCl to decompose the reaction complex.
-
Extract the product with an organic solvent, wash thoroughly with water and brine.
-
Dry the organic layer and remove the solvent.
-
Purify the final product, 4'-pentyl-4-cyanobiphenyl (5CB), by column chromatography followed by crystallization.[2]
Protocol 2: Suzuki-Miyaura Synthesis of 4'-Pentyl-4-cyanobiphenyl (5CB)
This protocol is a representative procedure for a palladium-catalyzed Suzuki-Miyaura coupling.
-
To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq.), 4-pentylphenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as toluene and water.
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5CB.
Isothiocyanates: A One-Pot Approach from Primary Amines
Isothiocyanates are versatile precursors for various liquid crystals, often incorporated to modulate molecular properties. The synthesis from primary amines via a dithiocarbamate intermediate is common, with the choice of desulfurizing agent being a key factor in the cost-benefit analysis.
Synthetic Pathway
The general one-pot synthesis involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ, which is then desulfurized to yield the isothiocyanate.
Caption: General one-pot synthesis of isothiocyanates.
Quantitative Comparison of Desulfurizing Agents
The following data is for the synthesis of benzyl isothiocyanate under microwave conditions (3 min, 90°C).[3][4]
| Desulfurizing Agent | Abbreviation | Yield (%) | Cost Consideration |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 | High (specialized reagent) |
| Cyanuric chloride | TCT | 87 | Low |
| Iodine | I₂ | 86 | Moderate |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 | Moderate |
| Propane phosphonic acid anhydride | T3P® | 80 | High |
| p-Toluenesulfonyl chloride | TsCl | 78 | Low |
| Sodium Persulfate | Na₂S₂O₈ | Good yields (not in direct comparison study) | Very Low |
Analysis: While specialized reagents like DMT/NMM/TsO⁻ provide the highest yields in this specific microwave-assisted synthesis, more common and cost-effective reagents like cyanuric chloride and tosyl chloride also offer good to excellent yields.[3][4] For a green and cost-effective approach, sodium persulfate in water is an excellent option, avoiding chlorinated solvents and offering simple workup.[5]
Experimental Protocol
Protocol 3: One-Pot Synthesis of Isothiocyanates using Sodium Persulfate in Water [5]
-
Dissolve the primary amine (1.0 eq.) and a base such as sodium hydroxide (1.1 eq.) in water.
-
Add carbon disulfide (1.2 eq.) to the aqueous solution and stir vigorously at room temperature to form the dithiocarbamate salt.
-
In a separate flask, dissolve sodium persulfate (1.2 eq.) in water.
-
Slowly add the sodium persulfate solution to the dithiocarbamate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude isothiocyanate.
-
Purify the product via flash column chromatography if necessary.
Fluorinated Liquid Crystals: Synthesis of a Difluorocyclopropane-Containing Precursor
Fluorination is a key strategy to tune the physical properties of liquid crystals, such as dielectric anisotropy and viscosity. The synthesis of selectively fluorinated precursors often involves specialized reagents and techniques. A common method for introducing a difluorocyclopropane moiety is through the addition of difluorocarbene to an olefin.
Synthetic Pathway
The synthesis of a difluorocyclopropane-containing liquid crystal precursor can be achieved from a suitable olefin precursor via a difluorocarbene addition.
Caption: Synthesis via difluorocarbene addition.
Cost-Benefit Analysis
A direct comparison of multiple pathways to the same complex fluorinated precursor is often difficult to obtain from the literature. The analysis, therefore, focuses on the pros and cons of a specific, efficient route.
| Parameter | Difluorocyclopropanation using TMSCF₃/NaI |
| Starting Materials Cost | High (Trimethyl(trifluoromethyl)silane (TMSCF₃) is a costly reagent) |
| Yield | Moderate to good (e.g., 55% in a one-step cycloaddition)[6] |
| Scalability | Can be challenging due to the cost and handling of the fluorinating agent |
| Process Safety | Requires careful handling of reagents under anhydrous conditions and reflux |
| Environmental Impact | Generates silicon and iodine-containing byproducts |
| Versatility | A straightforward and effective method for introducing the difluorocyclopropane motif[6] |
Analysis: The synthesis of fluorinated liquid crystal precursors often relies on expensive and specialized reagents. The difluorocarbene addition using TMSCF₃ is efficient and relatively direct, which can be a significant benefit in a multi-step synthesis.[6] The high cost of the fluorinating agent is a major drawback, making this route more suitable for high-value applications or laboratory-scale synthesis rather than bulk production unless a more economical fluorinating source is available.
Experimental Protocol
Protocol 4: Synthesis of a Difluorocyclopropane-Containing Liquid Crystal Precursor [6]
This protocol describes the difluorocyclopropanation of an olefin precursor.
-
To a solution of the olefin precursor (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium iodide (2.0 eq.).
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure difluorocyclopropane derivative.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating Computational Models of Liquid Crystals with Experimental Reality
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synergy between computational modeling and experimental investigation is paramount in advancing our understanding and application of liquid crystals. Computational models offer a powerful lens to probe molecular interactions and predict macroscopic properties, while experimental results provide the essential ground truth for model validation. This guide provides a comprehensive comparison of experimental data with computational predictions for the well-characterized liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), and details the methodologies behind the key experimental techniques.
Quantitative Data Comparison: 5CB as a Case Study
The following tables summarize key physical properties of the nematic liquid crystal 5CB, comparing experimental measurements with results obtained from various computational models. This direct comparison is crucial for assessing the accuracy and predictive power of different simulation approaches.
Table 1: Nematic-Isotropic Phase Transition Temperature (TNI) of 5CB
| Experimental Technique | Experimental Value (°C) | Computational Model | Predicted Value (°C) | Reference |
| Differential Scanning Calorimetry (DSC) | 35 | Molecular Dynamics (GAFF) | 26.85 (300 K) | [1] |
| Polarized Optical Microscopy (POM) | ~35 | Molecular Dynamics (Re-optimized TraPPE-UA) | Overestimated by ~30 K | [2][3] |
| Manufacturer Data (Merck) | 35.3 | Machine Learning (based on experimental data) | RMSE of 23.7 °C for various ILCs | [4][5] |
Table 2: Order Parameter (S) of 5CB in the Nematic Phase
| Experimental Technique | Experimental Value (at given temp.) | Computational Model | Predicted Value (at given temp.) | Reference |
| Infrared Spectroscopy | Varies with reduced temperature | Molecular Dynamics (United Atom Model) | In reasonable agreement with experiments | [3][6] |
| Nuclear Magnetic Resonance (NMR) | Varies with temperature | Coarse-Grained Molecular Dynamics (CGMD) | ~0.44 at N-I transition | [7] |
| X-ray Diffraction | Provides structural information to deduce order | Molecular Dynamics (944 molecules) | Significant nematic order up to 400 K | [8][9] |
Experimental Protocols: A Closer Look at the Methodology
Accurate experimental data is the bedrock of computational model validation. Here, we provide detailed protocols for three essential techniques used to characterize liquid crystals.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpy changes of phase transitions in liquid crystals.[10][11]
Protocol: Measuring Phase Transitions with DSC [10]
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan.
-
Sealing: Place a lid on the pan and hermetically seal it using a crimper.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program: Program the DSC for a heat-cool-heat cycle. A typical program involves heating from room temperature to well into the isotropic phase at a rate of 10 °C/min, holding for 2-5 minutes, cooling back to the starting temperature at the same rate, and then reheating. The second heating run is often used for analysis to ensure a consistent thermal history.[10]
-
Data Acquisition: Run the experiment and collect the heat flow versus temperature data.
-
Data Analysis: The resulting thermogram will show endothermic peaks for transitions like crystal-to-nematic and nematic-to-isotropic on heating, and exothermic peaks for the reverse transitions on cooling. The onset temperature of the peak is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is a qualitative technique that allows for the direct visualization of the unique optical textures of different liquid crystal phases, enabling their identification.[12][13]
Protocol: Observing Liquid Crystal Textures with POM
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide.
-
Cover Slip: Gently place a cover slip over the sample to create a thin, uniform film.
-
Microscope Setup: Place the slide on the stage of a polarizing microscope equipped with a heating/cooling stage.
-
Observation: Observe the sample between crossed polarizers. Isotropic liquids will appear dark, while birefringent liquid crystal phases will exhibit distinct colorful textures.[13]
-
Temperature Control: Slowly heat or cool the sample using the temperature-controlled stage.
-
Phase Identification: Carefully observe the changes in texture as the temperature changes. The appearance and disappearance of specific textures (e.g., Schlieren, marbled) correspond to phase transitions. The temperatures at which these transitions occur can be recorded.
X-ray Diffraction (XRD)
XRD provides detailed information about the structure and long-range order in liquid crystals, allowing for the determination of parameters like layer spacing in smectic phases and the degree of orientational order.[9]
Protocol: Structural Characterization with XRD
-
Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 1 mm diameter).[14]
-
Alignment (Optional but Recommended): To obtain more detailed structural information, the sample can be aligned using an external magnetic or electric field. For example, a magnetic field can be applied to align the molecular director perpendicular to the X-ray beam.[14]
-
Instrument Setup: The capillary is mounted in a diffractometer equipped with a temperature-controlled stage. A monochromatic X-ray beam is directed at the sample.
-
Data Collection: The scattered X-rays are detected at various angles (2θ). The intensity of the diffracted beam is recorded as a function of the scattering angle.
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): Sharp reflections in the small-angle region are characteristic of the layered structures of smectic phases. The position of these peaks can be used to calculate the layer spacing.[15]
-
Wide-Angle X-ray Scattering (WAXS): A broad, diffuse peak in the wide-angle region is indicative of the liquid-like positional order within the layers of a nematic or smectic A phase. The position of this peak corresponds to the average distance between molecules.[9]
-
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the relationship between experimental and computational approaches.
By rigorously comparing computational predictions with robust experimental data, researchers can refine their models, leading to more accurate simulations and a deeper understanding of the complex behavior of liquid crystalline materials. This iterative process of validation and refinement is crucial for the continued development of new liquid crystal technologies, including advanced drug delivery systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. jkps.or.kr [jkps.or.kr]
- 4. Prediction of the phase transition temperatures of functional nanostructured liquid crystals: a machine learning method based on small data for the design of self-assembled materials - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. arxiv.org [arxiv.org]
- 6. [PDF] Molecular dynamics simulation of a nematic liquid crystal | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Novel Liquid Crystals Against the Benchmark 5CB
In the dynamic field of liquid crystal technology, the quest for materials with enhanced performance characteristics is perpetual. For decades, 4-cyano-4'-pentylbiphenyl (5CB) has served as the quintessential benchmark nematic liquid crystal, valued for its well-characterized properties and room-temperature nematic phase.[1][2] However, the demands of next-generation displays and photonic devices necessitate the exploration of novel liquid crystals with superior attributes such as higher birefringence, lower viscosity, and broader operating temperature ranges. This guide provides a comprehensive comparison of the performance of a class of novel tolane-based liquid crystals against the established benchmark, 5CB, supported by experimental data and detailed methodologies.
Quantitative Performance Metrics
The following table summarizes the key performance indicators for 5CB and a representative high-performance tolane-based liquid crystal. Tolane-class liquid crystals are noted for their rigid core structure, which often leads to a significant increase in birefringence, a critical parameter for enhancing the performance of display and photonic devices.[3][4]
| Property | 5CB | Novel Tolane LC (Representative Values) | Unit |
| Clearing Point (T_NI) | 35.0[1] | >100 | °C |
| Birefringence (Δn) | ~0.17 - 0.21[5] | ~0.32 - 0.37 | at ~589 nm, 20-25°C |
| Dielectric Anisotropy (Δε) | +11.5[1] | +3.1 to +20.6 | at 1 kHz, 20-25°C |
| Rotational Viscosity (γ₁) | ~100 - 200 | ~63.7 - 130.7 | mPa·s at 20-25°C |
| Response Time (τ_off) | Milliseconds | Sub-milliseconds | at 20-25°C |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
The clearing point is a fundamental property of a liquid crystal, indicating the upper limit of its nematic operational range.
Methodology:
-
A small sample of the liquid crystal is placed between a clean glass microscope slide and a coverslip.
-
The slide is positioned on a programmable hot stage, which is mounted on a polarized light microscope equipped with crossed polarizers.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min) while being observed through the microscope.
-
The nematic phase will appear bright and textured due to its birefringence, while the isotropic phase is dark.
-
The clearing point is recorded as the temperature at which the last vestige of the bright, birefringent texture disappears, and the entire field of view becomes dark.
-
The sample is then cooled at the same controlled rate to observe the isotropic-to-nematic transition temperature to check for any thermal hysteresis.
Measurement of Birefringence (Optical Anisotropy)
Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a critical parameter for display applications.
Methodology (Interferometric Method):
-
A liquid crystal cell of a known thickness (d) with a planar alignment layer is filled with the liquid crystal sample.
-
The cell is placed in a temperature-controlled holder within an interferometric setup, such as a Michelson or Mach-Zehnder interferometer.
-
A polarized light source (e.g., a He-Ne laser at 632.8 nm) is passed through the cell.
-
The orientation of the liquid crystal director is switched between being parallel and perpendicular to the polarization of the incident light by applying a high-frequency AC electric field.
-
The difference in the optical path length for the two orientations results in a shift in the interference fringes.
-
By counting the number of fringe shifts (m), the birefringence can be calculated using the formula: Δn = (mλ) / d, where λ is the wavelength of the light.
Measurement of Dielectric Anisotropy
Dielectric anisotropy (Δε) governs the response of the liquid crystal to an applied electric field and is crucial for determining the threshold voltage of a display.
Methodology:
-
Two types of liquid crystal cells with a known electrode area (A) and cell gap (d) are used: one with a planar alignment layer and one with a homeotropic alignment layer.
-
The cells are filled with the liquid crystal sample.
-
The capacitance of the planar cell (C∥) and the homeotropic cell (C⊥) is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
The parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity are calculated using the formula: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
Measurement of Rotational Viscosity
Rotational viscosity (γ₁) is a key factor influencing the switching speed of a liquid crystal device.
Methodology (Electro-Optical Switching Method):
-
A planar-aligned liquid crystal cell is placed between crossed polarizers.
-
A square-wave voltage is applied to the cell to switch the liquid crystal director from the planar to the homeotropic state.
-
The transmitted light intensity through the cell is measured using a photodetector connected to an oscilloscope.
-
The decay time (τ_off) of the optical response is measured when the voltage is turned off.
-
The rotational viscosity can be calculated from the decay time using the formula: γ₁ = (τ_off * K₁₁ * π²) / d², where K₁₁ is the splay elastic constant and d is the cell gap.
Visualization of the Comparative Evaluation Workflow
The following diagram illustrates the logical workflow for the comparative performance evaluation of a novel liquid crystal against a benchmark.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This document provides essential guidance on the proper disposal procedures for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for minimizing environmental impact and maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound may cause allergic skin reactions and serious eye irritation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapor.[1] An eyewash station and safety shower should be readily available.[1]
Summary of Safety and Handling Information
| Item | Specification | Source |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing, and chemical-resistant boots. | [1] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes. | [1] |
| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place. | [1] |
| Spill Response | Wear appropriate respirator, impervious boots, and heavy rubber gloves. Scoop up solid material or absorb liquid and place into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. | [1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration. As a halogenated organic compound, it requires specific handling to ensure complete destruction and to manage hazardous byproducts.
-
Consult Local Regulations : Before proceeding with any disposal method, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding chemical waste disposal.[2] Regulations can vary significantly, and compliance is essential.
-
Waste Segregation : this compound is a brominated organic compound and must be segregated as halogenated organic waste.[3] Do not mix with non-halogenated organic waste to avoid complicating the disposal process and increasing costs.[1] Keep this waste stream separate from acidic or alkaline waste, as well as from waste containing heavy metals, pesticides, or cyanides.[1]
-
Containerization :
-
Collect waste this compound in a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any associated hazards.[1]
-
-
Preparation for Incineration :
-
For disposal, the solid material should be dissolved or mixed with a combustible solvent.[1] The choice of solvent should be approved by your EHS office and the licensed waste disposal facility.
-
This mixture should then be prepared for transport to a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize the hydrogen bromide produced during combustion.[1][4]
-
-
Licensed Disposal : Arrange for a licensed hazardous waste disposal company to collect the material.[2] They will have the appropriate permits and equipment to transport and incinerate the halogenated waste in compliance with environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
This guide provides critical safety, handling, and disposal information for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a compound utilized in advanced scientific research, particularly in the development of liquid crystals. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause serious eye irritation and may cause an allergic skin reaction.[1][2] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any potential vapors or dust.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[1][6][7]
Step 2: Chemical Handling
-
Location: All handling of this chemical, including weighing and transfer, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solutions: Collect solutions containing this chemical in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated organic waste.[3]
-
Contaminated Labware: Place items such as pipette tips, gloves, and weighing paper that are contaminated with the chemical into a designated solid hazardous waste container.[3]
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3][6]
-
Segregation: Do not mix incompatible waste streams.[3]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]
-
Final Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. For similar compounds, a chemical incinerator with an afterburner and scrubber may be used.[9]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow.
Caption: Operational and Disposal Workflow.
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[10] |
| Skin Contact | Remove contaminated clothing immediately.[7] Wash the affected area with generous quantities of running water and non-abrasive soap.[1] Seek medical attention if irritation occurs or persists.[1][7] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10] |
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before beginning any work.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. soakrochford.co.uk [soakrochford.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
